(Z)-MDL 105519
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWVUDLZUVBQGP-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Z)-MDL 105519 mechanism of action on NMDA receptors
An In-Depth Technical Guide on the Mechanism of Action of (Z)-MDL 105519 on NMDA Receptors
Core Tenets of this compound Action
This compound, chemically identified as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its mechanism of action is centered on the glycine co-agonist binding site on the NMDA receptor complex.[4][5] Unlike competitive antagonists that bind to the glutamate binding site, this compound acts as a non-competitive inhibitor of NMDA receptor function by binding to the strychnine-insensitive glycine site.[1][2] This interaction prevents the glycine-dependent potentiation of the NMDA receptor's response to glutamate.
The high affinity of this compound for the glycine binding site is a key feature of its pharmacological profile.[2][6][7] The binding of this antagonist has been shown to be primarily associated with the NR1 subunit of the NMDA receptor.[6][7] Functionally, the antagonism of the glycine site by this compound leads to a reduction in NMDA receptor-mediated downstream signaling cascades. This includes the inhibition of cyclic GMP (cGMP) accumulation and alterations in intracellular calcium and sodium currents in neuronal cells.[1][4]
In vivo studies have demonstrated that systemically administered this compound can cross the blood-brain barrier and exert its antagonistic effects on the central nervous system.[1] This is evidenced by its ability to prevent harmaline-induced increases in cerebellar cGMP content.[1][4] The functional consequences of this in vivo antagonism include anticonvulsant and anxiolytic activities observed in various animal models.[1][4] A distinguishing characteristic of this compound is its favorable side-effect profile compared to NMDA channel blockers like MK-801, exhibiting a lower propensity for psychotomimetic effects.[1]
Quantitative Data
The binding affinity and capacity of this compound for the NMDA receptor glycine site have been quantified in several studies using radioligand binding assays. The following tables summarize these key quantitative parameters.
Table 1: Binding Affinity of [³H]MDL 105519 for the NMDA Receptor Glycine Site
| Preparation | Kd (nM) | Reference |
| Adult rodent forebrain | 2.5 | [6] |
| Homomeric rat NR1a receptors in CHO-K1 cells | 1.8 | [7] |
| Pig cortical brain membranes | 3.73 ± 0.43 | [8] |
| Rat brain membranes | 3.77 | [2] |
Table 2: Binding Capacity of [³H]MDL 105519 for the NMDA Receptor Glycine Site
| Preparation | Bmax | Reference |
| Homomeric rat NR1a receptors in CHO-K1 cells | 370 fmol/mg protein | [7] |
| Pig cortical brain membranes | 3030 ± 330 fmol/mg protein | [8] |
| Rat brain membranes | 12.1 pmol/mg protein | [2] |
Table 3: Inhibitory Constant of MDL 105519 for [³H]glycine Binding
| Preparation | Ki (nM) | Reference |
| Rat brain membranes | 10.9 | [4] |
Experimental Protocols
[³H]MDL 105519 Radioligand Binding Assay
This protocol outlines the general procedure for determining the binding affinity and capacity of [³H]MDL 105519 to the NMDA receptor glycine site in brain tissue preparations.
1. Membrane Preparation:
-
Rodent forebrains or pig cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.
2. Binding Assay:
-
Membranes are incubated with varying concentrations of [³H]MDL 105519 in a suitable assay buffer.
-
For saturation binding experiments, a range of [³H]MDL 105519 concentrations is used to determine Kd and Bmax.
-
For competition binding experiments, a fixed concentration of [³H]MDL 105519 is co-incubated with increasing concentrations of unlabeled this compound or other competing ligands to determine Ki values.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled glycine site ligand (e.g., 1 mM glycine).
3. Incubation and Termination:
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using appropriate software (e.g., Scatchard analysis for saturation binding, non-linear regression for competition binding) to determine the binding parameters.
Harmaline-Induced cGMP Accumulation Assay
This in vivo assay provides biochemical evidence for the NMDA receptor antagonist activity of this compound.
1. Animal Preparation and Dosing:
-
Male rats or mice are used for this experiment.
-
This compound is administered intravenously at various doses.
-
A control group receives a vehicle injection.
2. Induction of cGMP Accumulation:
-
After a predetermined time following drug administration, the animals are injected with harmaline, a tremorigenic agent that stimulates cGMP production in the cerebellum via an NMDA receptor-dependent mechanism.
3. Tissue Collection and Processing:
-
At the peak time of harmaline's effect, the animals are euthanized, and the cerebella are rapidly dissected.
-
The tissue is immediately frozen to prevent cGMP degradation.
-
The cerebellar tissue is then homogenized in a suitable buffer (e.g., trichloroacetic acid) to extract cGMP.
4. cGMP Quantification:
-
The cGMP levels in the tissue extracts are measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
The protein concentration in each sample is determined to normalize the cGMP levels.
5. Data Analysis:
-
The cGMP levels in the drug-treated groups are compared to the vehicle-treated control group.
-
A dose-dependent inhibition of harmaline-induced cGMP accumulation by this compound indicates in vivo NMDA receptor antagonism.
Visualizations
Signaling Pathway of NMDA Receptor and Inhibition by this compound
Caption: NMDA receptor activation and its inhibition by this compound.
Experimental Workflow for [³H]MDL 105519 Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Logical Relationship of this compound Antagonism
Caption: Logical flow of this compound's antagonistic action.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDL 105519_Papers_Articles_Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Binding Affinity and Kinetics of (Z)-MDL 105519
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-MDL 105519, also known as MDL 105,519, is a potent and selective competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] This receptor is a crucial component of excitatory neurotransmission in the central nervous system, and its dysregulation is implicated in a variety of neurological and psychiatric disorders. The unique mechanism of action of this compound, targeting the glycine binding site on the GluN1 subunit, has made it a valuable pharmacological tool for studying NMDA receptor function and a lead compound in the development of novel therapeutics.[3] This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, including detailed experimental protocols and a visualization of the relevant signaling pathway.
Binding Affinity of this compound
The binding affinity of this compound for the NMDA receptor glycine site has been extensively characterized using radioligand binding assays with the tritiated form of the compound, --INVALID-LINK---MDL 105519. These studies have consistently demonstrated high affinity for its target across various preparations, including native receptors in brain tissue and recombinant receptors expressed in cell lines.
Quantitative Binding Data
The following tables summarize the key binding affinity parameters for this compound determined in various experimental systems.
| Parameter | Value | Species/System | Reference |
| Kd | 3.77 nM | Rat brain membranes | [2] |
| 2.5 nM | Adult rodent forebrain | [3] | |
| 3.73 ± 0.43 nM | Pig cortical brain membranes | [4] | |
| 1.8 nM | Homomeric rat NR1a receptors (CHO cells) | [5] | |
| 3 nM | Human NR1-1a/NR2A receptors (HEK 293 cells) | [3] | |
| Ki | 10.9 nM | Rat brain membranes ([³H]glycine displacement) | [1] |
| Bmax | 12.1 pmol/mg protein | Rat brain membranes | [2] |
| 3030 ± 330 fmol/mg protein | Pig cortical brain membranes | [4] | |
| 370 fmol/mg protein | Homomeric rat NR1a receptors (CHO cells) | [5] |
Table 1: Binding Affinity of this compound for the NMDA Receptor Glycine Site. Kd (dissociation constant) represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. Ki (inhibition constant) reflects the affinity of the compound in displacing a known radioligand. Bmax (maximum binding capacity) indicates the density of the binding sites.
Binding Kinetics of this compound
The kinetic profile of a ligand, including its rates of association and dissociation from the receptor, provides crucial insights into its pharmacodynamic properties. For this compound, these parameters have been determined through kinetic radioligand binding experiments.
Quantitative Kinetic Data
| Parameter | Value | Species/System | Reference |
| kon | 7.0 x 107 M-1min-1 | Rat brain membranes | [2] |
| koff | 0.232 min-1 (direct measurement) | Rat brain membranes | [2] |
| 0.257 min-1 (calculated from association) | Rat brain membranes | [2] | |
| Kinetically-derived Kd | 3.31 nM | Rat brain membranes | [2] |
| 3.67 nM | Rat brain membranes | [2] |
Table 2: Binding Kinetics of this compound. kon (association rate constant) describes the rate at which the ligand binds to the receptor. koff (dissociation rate constant) describes the rate at which the ligand unbinds from the receptor. The kinetically-derived Kd is calculated as koff/kon.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and kinetics of this compound.
Radioligand Binding Assay for Affinity Determination (Saturation Analysis)
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of --INVALID-LINK---MDL 105519.
1. Membrane Preparation (from Rat Brain):
-
Homogenize whole rat forebrains in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
For total binding, add increasing concentrations of --INVALID-LINK---MDL 105519 (e.g., 0.1 to 20 nM) to wells containing the membrane preparation (50-120 µg of protein).
-
For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of wells containing the same concentrations of --INVALID-LINK---MDL 105519 and membranes.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
3. Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).
-
Wash the filters rapidly with multiple volumes (e.g., 4 x 1 mL) of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters (e.g., 30 minutes at 50°C).
4. Quantification and Data Analysis:
-
Place the dried filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each concentration of radioligand.
-
Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax.
Radioligand Binding Assay for Affinity Determination (Competition Analysis)
This protocol describes a competition binding experiment to determine the Ki of unlabeled this compound by its ability to displace a known glycine site radioligand, such as [³H]glycine.
1. Membrane Preparation: As described in the saturation analysis protocol.
2. Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]glycine at a concentration close to its Kd) to all wells.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Define total binding in the absence of any competitor and non-specific binding in the presence of a saturating concentration of a known glycine site ligand (e.g., 1 mM glycine).
-
Incubate to equilibrium as described previously.
3. Separation and Quantification: As described in the saturation analysis protocol.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model for one-site competition to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Kinetic Binding Assays
1. Association Rate (kon) Determination:
-
Add the membrane preparation to multiple wells.
-
At time zero, add a fixed concentration of --INVALID-LINK---MDL 105519 to all wells simultaneously.
-
At various time points, terminate the reaction in a subset of wells by rapid filtration.
-
Measure the specific binding at each time point.
-
Plot the specific binding as a function of time and fit the data to a one-phase association equation to determine the observed association rate constant (kobs).
-
Repeat this experiment with several different concentrations of the radioligand.
-
The association rate constant (kon) is determined from the slope of the plot of kobs versus the radioligand concentration.
2. Dissociation Rate (koff) Determination:
-
Pre-incubate the membrane preparation with --INVALID-LINK---MDL 105519 at a concentration above its Kd to allow for significant receptor binding to reach equilibrium.
-
Initiate dissociation at time zero by adding a saturating concentration of a non-radiolabeled, high-affinity glycine site antagonist (e.g., 10 µM unlabeled this compound) to prevent re-association of the radioligand.
-
At various time points, filter the samples and measure the remaining specific binding.
-
Plot the natural logarithm of the percentage of specific binding remaining versus time.
-
The dissociation rate constant (koff) is the negative of the slope of this linear plot.
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[6] Upon activation, the channel opens, allowing the influx of cations, most notably Ca²⁺. This calcium influx acts as a second messenger, initiating a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. This compound, by competitively blocking the glycine binding site, prevents this channel opening and the subsequent signaling cascade.
Caption: NMDA Receptor Activation and Blockade by this compound.
Experimental Workflow for Determining Binding Affinity
The following diagram illustrates the typical workflow for a radioligand binding assay to determine the binding affinity of a compound like this compound.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound is a high-affinity antagonist for the glycine binding site of the NMDA receptor, characterized by a slow to moderate dissociation rate. The comprehensive data on its binding affinity and kinetics, obtained through detailed experimental protocols as outlined in this guide, solidify its role as a critical tool in neuroscience research. Understanding these fundamental pharmacological properties is essential for interpreting experimental results and for guiding the design of future therapeutic agents targeting the NMDA receptor.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Z)-MDL 105519: A Comprehensive Technical Guide to its Selectivity for the NMDA Receptor Glycine Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective binding of (Z)-MDL 105519 to the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This compound, also known as MDL 105,519, is a potent and highly selective competitive antagonist at this site, making it a valuable research tool for studying the physiological and pathological roles of NMDA receptor signaling. This document details the quantitative binding data, experimental methodologies used for its characterization, and key signaling pathways involved.
Quantitative Binding Affinity and Selectivity
This compound exhibits high affinity for the glycine binding site on the NMDA receptor. Its binding characteristics have been determined through various radioligand binding assays, consistently demonstrating nanomolar affinity. The major determinants for this high-affinity binding reside on the NR1 subunit of the NMDA receptor.[1]
| Parameter | Value | Preparation | Radioligand | Reference |
| Kd | 3.77 nM | Rat brain membranes | [³H]MDL 105519 | [2] |
| Kd | 2.5 nM | Adult rodent forebrain | [³H]MDL 105519 | [1] |
| Kd | 3.73 ± 0.43 nM | Pig cortical brain membranes | [³H]MDL 105519 | [3] |
| Kd | 1.8 nM | Homomeric rat NR1a receptors (in CHO-K1 cells) | [³H]MDL 105519 | [4] |
| Kd | 3 nM | NR1-1a or NR1-4b splice variants (in HEK 293 cells) | [³H]MDL 105519 | [1] |
| Kd | 3 nM | NR1-1a/NR2A receptors (in HEK 293 cells) | [³H]MDL 105519 | [1] |
| Bmax | 12.1 pmol/mg protein | Rat brain membranes | [³H]MDL 105519 | [2] |
| Bmax | 3030 ± 330 fmol/mg protein | Pig cortical brain membranes | [³H]MDL 105519 | [3] |
| Bmax | 370 fmol/mg protein | Homomeric rat NR1a receptors (in CHO-K1 cells) | [³H]MDL 105519 | [4] |
Experimental Protocols
The characterization of this compound's selectivity relies on several key experimental methodologies.
Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) of [³H]MDL 105519 for the NMDA receptor glycine site, and to determine the inhibition constant (Ki) of unlabeled this compound.
Materials:
-
[³H]MDL 105519 (Radioligand)
-
Unlabeled this compound
-
Rat brain cortical membranes (or other tissue/cell preparations expressing NMDA receptors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation multiple times to remove endogenous ligands.
-
Resuspend the final membrane pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Saturation Binding Assay (to determine Kd and Bmax of [³H]MDL 105519):
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add increasing concentrations of [³H]MDL 105519 to the wells.
-
For each concentration, prepare parallel wells containing a high concentration of a competing unlabeled ligand (e.g., glycine or unlabeled MDL 105519) to determine non-specific binding.
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.
-
Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to determine the Kd and Bmax values.
-
-
Competitive Binding Assay (to determine Ki of unlabeled this compound):
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
Add a fixed concentration of [³H]MDL 105519 (typically at or near its Kd value).
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a competing ligand).
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Electrophysiology
Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant NMDA receptors is used to functionally assess the antagonist activity of this compound.
Objective: To measure the ability of this compound to inhibit NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., cortical or hippocampal neurons) or a cell line stably expressing specific NMDA receptor subunits (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Glass micropipettes.
-
External solution (containing physiological concentrations of ions, including Mg²⁺).
-
Internal solution (for the patch pipette, containing a different ionic composition).
-
NMDA and glycine (agonists).
-
This compound.
Procedure:
-
Prepare cultured cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope of the patch-clamp rig and perfuse with external solution.
-
Fabricate a glass micropipette with a tip resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a negative holding potential (e.g., -60 mV).
-
Apply a solution containing NMDA and glycine to the cell to evoke an inward current. The presence of Mg²⁺ in the external solution will lead to a voltage-dependent block of the channel.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply this compound with the agonists.
-
Measure the reduction in the amplitude of the NMDA-evoked current in the presence of different concentrations of this compound.
-
Construct a concentration-response curve to determine the IC50 of this compound for the inhibition of NMDA receptor currents.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and antagonism by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Competitive Antagonism
Caption: Mechanism of competitive antagonism at the NMDA glycine site.
References
- 1. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of (Z)-MDL 105519 and its Active Isomer
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-MDL 105519, an inactive isomer of the potent NMDA receptor antagonist, MDL 105,519. Due to the limited availability of experimental data for the (Z)-isomer resulting from its biological inactivity, this document focuses on the well-characterized active (E)-isomer, MDL 105,519, to provide a thorough understanding of this class of compounds. The stark contrast in activity between these two geometric isomers underscores the critical role of stereochemistry in drug design and function.
Chemical and Physical Properties
This compound and its E-isomer, MDL 105,519, share the same molecular formula and weight but differ in their spatial arrangement around the carbon-carbon double bond, which profoundly impacts their biological activity. MDL 105,519 is chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid[1].
Quantitative Data Summary
The available chemical and physical data for both isomers are summarized in the table below. It is important to note that most of the data for this compound are predicted due to its status as an inactive compound, limiting extensive experimental characterization.
| Property | This compound | (E)-MDL 105,519 |
| IUPAC Name | (2Z)-2-(2-carboxy-4,6-dichloro-1H-indol-3-yl)-3-phenylprop-2-enoic acid | (2E)-2-(2-carboxy-4,6-dichloro-1H-indol-3-yl)-3-phenylprop-2-enoic acid |
| Synonyms | MDL-105212 | MDL 105,519 |
| CAS Number | 179105-67-0[2] | 161230-88-2 |
| Molecular Formula | C₁₈H₁₁Cl₂NO₄ | C₁₈H₁₁Cl₂NO₄ |
| Molecular Weight | 376.19 g/mol | 376.19 g/mol |
| Appearance | White solid (Predicted) | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | 601.3 ± 55.0 °C (Predicted) | 601.3 ± 55.0 °C (Predicted) |
| Density | 1.594 ± 0.06 g/cm³ (Predicted) | 1.6 ± 0.1 g/cm³ |
| Solubility | DMSO: 5 mg/mL | Data not available |
| pKa | 3.20 ± 0.19 (Predicted) | Data not available |
Biological Activity and Mechanism of Action
The primary biological target of MDL 105,519 is the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory formation.
This compound: The Inactive Isomer
This compound is consistently reported to be the inactive isomer of MDL 105,519. Its geometric configuration prevents effective binding to the glycine co-agonist site on the NMDA receptor, rendering it pharmacologically inert in assays where the (E)-isomer shows high potency.
(E)-MDL 105,519: A Potent and Selective NMDA Receptor Antagonist
MDL 105,519 is a potent and selective antagonist at the glycine binding site of the NMDA receptor. It inhibits NMDA-dependent responses in a non-competitive manner with respect to NMDA itself. This inhibition can be overcome by D-serine, a glycine site agonist. The antagonistic activity of MDL 105,519 has been demonstrated through various in vitro and in vivo studies, where it has shown anticonvulsant and anxiolytic properties.
Signaling Pathway of NMDA Receptor Modulation
The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of (E)-MDL 105,519.
Experimental Data of (E)-MDL 105,519
The following table summarizes key quantitative experimental data for the active isomer, MDL 105,519, from various biological assays.
| Assay Type | Parameter | Value | Species/System |
| Radioligand Binding | Kd ([³H]MDL 105,519) | 3.77 nM | Rat brain membranes[3] |
| Bmax ([³H]MDL 105,519) | 12.1 pmol/mg protein | Rat brain membranes[3] | |
| Kon ([³H]MDL 105,519) | 7.0 x 10⁷ M⁻¹min⁻¹ | Rat brain membranes[3] | |
| Koff ([³H]MDL 105,519) | 0.232 min⁻¹ | Rat brain membranes[3] | |
| Kd ([³H]MDL 105,519) | 1.8 nM | Homomeric NMDA-NR1a receptors[4] | |
| Bmax ([³H]MDL 105,519) | 370 fmol/mg protein | Homomeric NMDA-NR1a receptors[4] | |
| Functional Assays | Inhibition of cGMP accumulation | Potent inhibitor | Brain slices[1] |
| Inhibition of Ca²⁺ and Na⁺-Ca²⁺ currents | Effective inhibitor | Cultured neurons[1] | |
| In Vivo Activity | Prevention of harmaline-stimulated cGMP increase | Active | Rat cerebellum[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of (E)-MDL 105,519 are provided below.
Radioligand Binding Assay for NMDA Receptor Glycine Site
This protocol outlines the general steps for determining the binding affinity of a compound like (E)-MDL 105,519 to the NMDA receptor glycine site using a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Whole brains or specific regions (e.g., cortex) from rodents are homogenized in a buffered solution and centrifuged to isolate the crude membrane fraction containing the NMDA receptors.
-
Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]MDL 105,519) and varying concentrations of the unlabeled test compound. The incubation is carried out in a suitable buffer at a controlled temperature for a specific duration to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding of the radioligand to the filter.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Cyclic GMP Accumulation Assay
This assay measures the functional antagonism of NMDA receptors by assessing the inhibition of NMDA-stimulated cyclic GMP production.
Methodology:
-
Tissue Slice Preparation: Brain slices (e.g., from the cerebellum) are prepared and maintained in an oxygenated physiological buffer.
-
Pre-incubation: The slices are pre-incubated with the test compound ((E)-MDL 105,519) for a defined period.
-
Stimulation: The slices are then stimulated with an NMDA receptor agonist (e.g., NMDA) in the presence of a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Termination and Lysis: The reaction is terminated, and the tissue is lysed to release the intracellular cGMP.
-
Quantification: The concentration of cGMP in the lysate is determined using a competitive immunoassay (e.g., ELISA or RIA).
-
Data Analysis: The ability of the test compound to inhibit the NMDA-stimulated increase in cGMP is quantified to determine its functional antagonist potency.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through NMDA receptors in cultured neurons and the effect of antagonists.
Methodology:
-
Cell Preparation: Cultured neurons expressing NMDA receptors are used for recordings.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron to achieve a whole-cell recording configuration. This allows for the control of the membrane potential and the measurement of ion currents.
-
Drug Application: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine. The test compound ((E)-MDL 105,519) is then applied to the cell, and the change in the NMDA-evoked current is measured.
-
Data Analysis: The degree of inhibition of the NMDA-evoked current by the test compound is quantified to determine its antagonistic effect on receptor function.
Synthesis
The synthesis of MDL 105,519 and its Z-isomer typically involves the condensation of a substituted indole derivative with a phenylacetic acid derivative. The stereochemistry of the final product (E or Z isomer) is determined by the reaction conditions and the specific synthetic route employed. The separation of the two isomers can be achieved using chromatographic techniques. A general synthetic approach often involves the Knoevenagel condensation of a 4,6-dichloro-1H-indole-2-carboxylic acid derivative with a suitable carbonyl compound.
Conclusion
The case of this compound and its active (E)-isomer provides a compelling example of the importance of stereoisomerism in pharmacology. While this compound is biologically inactive, its counterpart, (E)-MDL 105,519, is a potent and selective antagonist of the NMDA receptor glycine site with potential therapeutic applications. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug development, highlighting the detailed characterization of the active compound and the rationale for the inactivity of its geometric isomer.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbino.com [jbino.com]
- 4. pharmacy180.com [pharmacy180.com]
Unveiling the Anticonvulsant Potential of (Z)-MDL 105519: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical anticonvulsant properties of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. This document summarizes key quantitative data, details experimental methodologies for pivotal preclinical models, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action: Glycine Site Antagonism
This compound, also referred to as MDL 105,519, exerts its anticonvulsant effects by acting as a competitive antagonist at the glycine binding site on the NMDA receptor complex.[1] The binding of a co-agonist, such as glycine or D-serine, to this site is a prerequisite for the channel opening by the primary neurotransmitter, glutamate. By blocking this site, this compound non-competitively inhibits the influx of Ca²⁺ through the NMDA receptor channel, thereby reducing excessive neuronal excitation that underlies seizure activity.[1]
Quantitative Preclinical Efficacy
Table 1: Receptor Binding Affinity of [³H]MDL 105,519
| Parameter | Value | Species | Tissue | Reference |
| K_d | 3.77 nM | Rat | Brain membranes | [2] |
| B_max | 12.1 pmol/mg protein | Rat | Brain membranes | [2] |
| K_d | 1.8 nM | Rat (recombinant) | Homomeric NR1a receptors in CHO cells | [3] |
| B_max | 370 fmol/mg protein | Rat (recombinant) | Homomeric NR1a receptors in CHO cells | [3] |
Table 2: Anticonvulsant Activity of a Structurally Related Glycine Site Antagonist, MDL 104,653, in DBA/2 Mice
| Seizure Model | Route of Administration | ED₅₀ | Time of Peak Effect |
| Sound-Induced Clonic Seizures | Intraperitoneal (i.p.) | 6.1 µmol/kg | 45 min |
| Sound-Induced Clonic Seizures | Oral (p.o.) | 23.0 µmol/kg | 2 h |
| Sound-Induced Clonic Seizures | Intracerebroventricular (i.c.v.) | 19.1 nmol | 30 min |
Note: This data is for the related compound MDL 104,653 and is presented to illustrate the potential potency of this class of antagonists.
Experimental Protocols
Detailed methodologies for the key preclinical models used to assess the anticonvulsant properties of this compound are provided below.
[³H]MDL 105,519 NMDA Receptor Binding Assay
Objective: To determine the binding affinity (K_d) and density of binding sites (B_max) of this compound for the NMDA receptor glycine site.
Materials:
-
[³H]MDL 105,519 (radioligand)
-
Unlabeled this compound or other glycine site ligands (for competition assays)
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: In assay tubes, combine the prepared brain membranes, varying concentrations of [³H]MDL 105,519, and either buffer (for total binding) or a high concentration of an unlabeled competing ligand like glycine or unlabeled MDL 105,519 (for non-specific binding).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine K_d and B_max.
Maximal Electroshock Seizure (MES) Test in Mice
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive shock apparatus with corneal electrodes
-
Male albino mice (e.g., CF-1 strain)
-
This compound solution and vehicle control
-
Topical anesthetic for the cornea
Procedure:
-
Animal Preparation: Administer this compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal, oral).
-
Anesthesia: At the time of predicted peak drug effect, apply a drop of topical anesthetic to the corneas of each mouse.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice
Objective: To evaluate the efficacy of a compound against myoclonic and clonic seizures, modeling absence and myoclonic seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Male albino mice
-
This compound solution and vehicle control
-
Observation chambers
Procedure:
-
Drug Administration: Pre-treat groups of mice with this compound or vehicle.
-
PTZ Injection: At the time of predicted peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observation: Immediately place each mouse in an individual observation chamber and observe for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by myoclonic jerks and clonic convulsions.
-
Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.
-
Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED₅₀.
Audiogenic Seizures in DBA/2 Mice
Objective: To assess the anticonvulsant activity in a genetic model of reflex seizures.
Materials:
-
DBA/2 mice (typically 21-28 days old, when they are most susceptible to sound-induced seizures)
-
A sound-proof chamber equipped with a high-intensity sound source (e.g., an electric bell, ~110 dB)
-
This compound solution and vehicle control
Procedure:
-
Drug Administration: Administer this compound or vehicle to groups of DBA/2 mice.
-
Acclimation: At the time of predicted peak drug effect, place each mouse individually in the sound-proof chamber for a brief acclimation period.
-
Auditory Stimulus: Expose the mouse to the high-intensity sound stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure occurs.
-
Observation: Observe the seizure response, which typically progresses from wild running to clonic seizures, and finally to tonic extension and potential respiratory arrest. Protection is defined as the absence of the tonic-clonic seizure phase.
-
Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the preclinical anticonvulsant screening models.
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: General workflow for preclinical anticonvulsant screening.
Conclusion
This compound is a well-characterized, high-affinity antagonist of the NMDA receptor glycine site. Preclinical studies have consistently demonstrated its anticonvulsant activity across a range of seizure models, indicating a broad spectrum of potential efficacy. The data presented in this guide underscore the therapeutic potential of targeting the NMDA receptor glycine site for the development of novel antiepileptic drugs. Further investigation to determine the precise therapeutic window and pharmacokinetic/pharmacodynamic relationships in various species is warranted to advance this compound or its analogs toward clinical development.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Susceptibility of pentylenetetrazole-induced seizures in mice with Cereblon gene knockout - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-MDL 105519: A High-Affinity Probe for Unraveling NMDA Receptor Subunit Stoichiometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific arrangement and composition of these subunits dictate the receptor's functional properties, including its gating kinetics, ion permeability, and pharmacology. Understanding the precise subunit stoichiometry of NMDA receptors in different brain regions and under various physiological and pathological conditions is crucial for elucidating their roles in synaptic plasticity, learning, and memory, as well as for the development of targeted therapeutics for neurological disorders.
(Z)-MDL 105519 is a potent and highly selective antagonist of the glycine co-agonist site on the NMDA receptor GluN1 subunit. Its defining characteristic is its high-affinity binding to the GluN1 subunit, largely independent of the associated GluN2 subunit. This property makes the tritiated form of this compound, [³H]-(Z)-MDL 105519, an invaluable radioligand for accurately quantifying the number of GluN1 subunits and thereby investigating the stoichiometry of NMDA receptor complexes. This guide provides a comprehensive overview of the application of this compound in studying NMDA receptor subunit stoichiometry, including quantitative binding data, detailed experimental protocols, and visualizations of key concepts and pathways.
Quantitative Data Presentation
The utility of this compound as a tool for studying NMDA receptor stoichiometry is underscored by its consistent high-affinity binding to the GluN1 subunit across various receptor assemblies. The following tables summarize the key binding parameters of [³H]-(Z)-MDL 105519.
| Receptor/Tissue Preparation | Radioligand | Kd (nM) | Bmax | Reference |
| Rat Brain Membranes | [³H]MDL 105519 | 3.77 | 12.1 pmol/mg protein | [1] |
| Homomeric rat NR1a (in CHO cells) | [³H]MDL 105519 | 1.8 | 370 fmol/mg protein | [2] |
| Adult Rodent Forebrain | [³H]MDL 105519 | 2.5 | Not Reported | |
| NR1-1a Splice Variant | [³H]MDL 105519 | 3 | Not Reported | |
| NR1-4b Splice Variant | [³H]MDL 105519 | 3 | Not Reported | |
| NR1-1a/NR2A Receptor (in HEK cells) | [³H]MDL 105519 | 3 | Not Reported | |
| Assembled & Unassembled NR1 subunits | [³H]MDL 105519 | 3 | Not Reported |
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of [³H]MDL 105519. This table highlights the high affinity of [³H]MDL 105519 for the GluN1 subunit in both native tissue and recombinant expression systems.
| Competing Ligand | Receptor Preparation | Ki (nM) | Reference |
| This compound | Rat Brain Membranes ([³H]glycine binding) | 10.9 |
Table 2: Inhibition Constants (Ki) of this compound. This table presents the high potency of this compound in displacing glycine site radioligands.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Quantification
This protocol describes a saturation binding experiment to determine the density (Bmax) and affinity (Kd) of GluN1 subunits using [³H]-(Z)-MDL 105519.
a. Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., cortex, hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford or BCA assay.
b. Saturation Binding Assay:
-
Set up a series of tubes or a 96-well plate. For each concentration of radioligand, prepare tubes for total binding and non-specific binding.
-
To all tubes, add a known amount of membrane preparation (typically 50-100 µg of protein).
-
For non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the glycine binding sites.
-
Add increasing concentrations of [³H]-(Z)-MDL 105519 to the tubes (e.g., 0.1 to 50 nM).
-
Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
c. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of [³H]-(Z)-MDL 105519.
-
Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
Whole-Cell Patch-Clamp Electrophysiology to Assess this compound Antagonism
This protocol outlines the procedure for measuring the inhibitory effect of this compound on NMDA receptor-mediated currents.
a. Cell Preparation:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or use a cell line stably expressing specific NMDA receptor subunit combinations (e.g., HEK293 cells transfected with GluN1 and GluN2A).
-
Plate the cells on glass coverslips suitable for electrophysiological recording.
b. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 glycine (to allow for NMDA receptor activation), pH 7.4. The external solution should be nominally magnesium-free to prevent voltage-dependent block of the NMDA receptor channel.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na₃, pH 7.2.
-
Establish a whole-cell recording configuration on a selected neuron.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After obtaining a stable baseline response, co-apply this compound at various concentrations with the NMDA and glycine solution.
-
Record the reduction in the NMDA-evoked current in the presence of the antagonist.
c. Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response equation to determine the IC₅₀ value of this compound.
Mandatory Visualizations
Caption: NMDA receptor signaling and the inhibitory action of this compound.
Caption: Workflow for determining NMDA receptor stoichiometry using [³H]-(Z)-MDL 105519.
Caption: Principle of competitive radioligand binding at the NMDA receptor glycine site.
Conclusion
This compound stands out as a powerful and indispensable tool for the quantitative investigation of NMDA receptor subunit stoichiometry. Its high affinity and selectivity for the GluN1 subunit enable researchers to accurately determine the number of these essential subunits in various biological preparations. The detailed experimental protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of NMDA receptor composition and function. A thorough understanding of NMDA receptor stoichiometry is fundamental to advancing our knowledge of synaptic function and for the rational design of novel therapeutics targeting this critical receptor system.
References
Methodological & Application
Application Notes and Protocols for [3H]MDL 105519 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDL 105519, also known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. The tritiated version, [3H]MDL 105519, serves as a high-affinity radioligand for labeling this site, enabling detailed pharmacological characterization of novel compounds. This document provides comprehensive protocols for conducting [3H]MDL 105519 binding assays, along with key binding and kinetic data, and a summary of the inhibitory constants (Ki) for various known ligands.
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1] Antagonists of the glycine binding site, like MDL 105519, are valuable research tools and have been investigated for their therapeutic potential in a range of neurological disorders.[1][2]
Data Presentation
Binding and Kinetic Parameters of [3H]MDL 105519
The following tables summarize the key binding and kinetic parameters of [3H]MDL 105519 in various preparations.
| Parameter | Rat Brain Membranes | Pig Cortical Membranes | Homomeric NR1a Receptors | Rodent Forebrain |
| Kd (nM) | 3.77[3] | 3.73 ± 0.43[4] | 1.8[5] | 2.5[6] |
| Bmax (pmol/mg protein) | 12.1[3] | 3.03 ± 0.33[4] | 0.37[5] | Not Reported |
| Kon (x 107 M-1min-1) | 7.0[3] | Not Reported | Not Reported | Not Reported |
| Koff (min-1) | 0.232 - 0.257[3] | Not Reported | Not Reported | Not Reported |
Inhibitory Constants (Ki) of Glycine Site Ligands
This table presents the inhibitory constants (Ki) of various compounds determined in [3H]MDL 105519 competition binding assays using rat brain membranes.
| Compound | Classification | Ki (nM) |
| MDL 105519 | Antagonist | 3.8 |
| Glycine | Agonist | 130 |
| D-Serine | Agonist | 160 |
| L-Serine | Agonist | 8,700 |
| D-Alanine | Agonist | 630 |
| L-Alanine | Agonist | >100,000 |
| 5,7-Dichlorokynurenic acid (DCKA) | Antagonist | 2.6 |
| Kynurenic Acid | Antagonist | 1,100 |
| L-689,560 | Antagonist | 5.4 |
Experimental Protocols
I. Membrane Preparation from Rodent Brain
This protocol outlines the preparation of crude synaptic membranes from rodent brain tissue.
-
Homogenization: Euthanize rodents and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice. Homogenize the tissue in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Pelleting Membranes: Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Washing: Resuspend the pellet in fresh, ice-cold Lysis Buffer and repeat the centrifugation step (40,000 x g for 20 minutes at 4°C). This wash step is critical for removing endogenous glycine.
-
Final Resuspension: Resuspend the final pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4) to a protein concentration of 0.5 - 1.0 mg/mL.
-
Protein Quantification: Determine the protein concentration using a standard method such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. [3H]MDL 105519 Saturation Binding Assay
This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of varying concentrations of [3H]MDL 105519 (e.g., 0.1 to 20 nM), and 150 µL of the membrane preparation (50-100 µg of protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of a competing non-radioactive ligand (e.g., 10 µM MDL 105519 or 1 mM Glycine), 50 µL of varying concentrations of [3H]MDL 105519, and 150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Termination of Binding: Rapidly terminate the incubation by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding).
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Radioactivity Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [3H]MDL 105519.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values. A Scatchard transformation can also be used for visualization and to confirm a single binding site.
-
III. [3H]MDL 105519 Competition Binding Assay
This protocol is used to determine the inhibitory constant (Ki) of unlabeled test compounds.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of a single concentration of [3H]MDL 105519 (typically at or near its Kd value, e.g., 2-4 nM), and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of a competing non-radioactive ligand (e.g., 10 µM MDL 105519), 50 µL of [3H]MDL 105519, and 150 µL of the membrane preparation.
-
Competition: 50 µL of varying concentrations of the unlabeled test compound, 50 µL of [3H]MDL 105519, and 150 µL of the membrane preparation.
-
-
Incubation, Termination, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of [3H]MDL 105519 used in the assay and Kd is the equilibrium dissociation constant of [3H]MDL 105519 determined from the saturation binding assay.
-
Mandatory Visualizations
Caption: NMDA Receptor Signaling Pathway and Site of [3H]MDL 105519 Action.
References
- 1. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous (Z)-MDL 105,519 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of (Z)-MDL 105,519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, in various rodent models. The information is compiled from preclinical studies investigating its anticonvulsant, anxiolytic, and neurochemical effects.
Mechanism of Action
(Z)-MDL 105,519, also known as MDL 105,519, is an antagonist at the glycine co-agonist site of the NMDA receptor.[1] Its binding to the GluN1 subunit of the receptor non-competitively inhibits the ion channel's activation by glutamate.[1] This modulation of the NMDA receptor complex underlies its observed physiological effects. The inhibitory action of MDL 105,519 can be reversed by D-serine, a glycine site agonist.[1]
Signaling Pathway of MDL 105,519 in the Cerebellum
The following diagram illustrates the signaling pathway affected by MDL 105,519 in the context of harmaline-induced tremor, a model where NMDA receptor overactivation plays a key role. Harmaline stimulates climbing fibers, leading to excessive glutamate release and subsequent activation of NMDA receptors on Purkinje cells. This triggers a cascade involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP). MDL 105,519 acts by blocking the NMDA receptor at the glycine site, thereby attenuating this signaling cascade.
Quantitative Data from Rodent Models
The following tables summarize the available quantitative data for the intravenous administration of (Z)-MDL 105,519 in various rodent models.
Table 1: Anticonvulsant Activity of Intravenous (Z)-MDL 105,519 in Mice
| Seizure Model | Strain | Endpoint | ED₅₀ (mg/kg, i.v.) |
| N-Methyl-D-aspartate (NMDA)-induced | Swiss Webster | Inhibition of clonic seizures | Data not available |
| Pentylenetetrazol (PTZ)-induced | Inhibition of clonic seizures | Data not available | |
| Maximal Electroshock (MES) | Inhibition of tonic seizures | Data not available | |
| Sound-induced (audiogenic) | DBA/2 | Inhibition of tonic seizures | Data not available |
While studies confirm anticonvulsant activity in these models, specific ED₅₀ values for intravenous administration are not detailed in the reviewed literature.
Table 2: Anxiolytic and Other Behavioral Effects of Intravenous (Z)-MDL 105,519 in Rats
| Behavioral Model | Strain | Endpoint | Effective Dose (mg/kg, i.v.) |
| Separation-induced Vocalization | Reduction in ultrasonic vocalizations | Data not available | |
| Rotarod Performance | Motor impairment | Data not available |
Intravenous administration of MDL 105,519 has demonstrated anxiolytic activity in the rat separation-induced vocalization model.[1] Higher doses are associated with motor impairment.[1] However, specific effective dose ranges for intravenous administration are not available in the reviewed literature.
Table 3: Neurochemical Effects of Intravenous (Z)-MDL 105,519 in Rats
| Model | Strain | Endpoint | Effective Dose (mg/kg, i.v.) |
| Harmaline-induced cGMP increase | Prevention of cerebellar cGMP elevation | Data not available |
MDL 105,519, when administered intravenously, effectively prevents the increase in cerebellar cGMP content induced by harmaline, providing in vivo evidence of NMDA receptor antagonism.[1] The precise dose-response relationship for this effect via intravenous administration is not specified in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments involving the intravenous administration of (Z)-MDL 105,519.
Protocol 1: General Intravenous Administration in Rodents
This protocol provides a general guideline for the intravenous administration of compounds to rats and mice.
Materials:
-
(Z)-MDL 105,519
-
Vehicle (e.g., sterile saline, 10% DMSO in saline). Solubility of MDL 105,519 should be empirically determined for the chosen vehicle.
-
Rodent restrainer
-
Heat lamp or warming pad
-
27-30 gauge needles and syringes
-
70% ethanol
Procedure:
-
Preparation of (Z)-MDL 105,519 Solution:
-
Dissolve (Z)-MDL 105,519 in a suitable vehicle to the desired stock concentration. The use of a small amount of DMSO followed by dilution with saline is a common practice for compounds with low aqueous solubility. The final concentration should be such that the required dose can be administered in a volume of approximately 5 ml/kg for a bolus injection.
-
Ensure the solution is sterile, for example, by filtering through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume.
-
Warm the animal's tail using a heat lamp or by placing the animal on a warming pad to induce vasodilation of the tail veins, making them more accessible.
-
-
Injection:
-
Place the rodent in a suitable restrainer.
-
Swab the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Return the animal to its home cage and monitor as required by the specific experimental paradigm.
-
Experimental Workflow for Intravenous Administration
Protocol 2: Assessment of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Model)
Objective: To determine the efficacy of intravenously administered (Z)-MDL 105,519 in protecting against seizures induced by maximal electroshock.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
(Z)-MDL 105,519 solution and vehicle
Procedure:
-
Administer (Z)-MDL 105,519 or vehicle intravenously as described in Protocol 1. The timing of administration relative to the seizure induction should be based on the anticipated time to peak brain concentration of the compound.
-
At the designated time post-injection, apply the corneal electrodes, moistened with saline, to the eyes of the mouse.
-
Deliver a maximal electroshock (e.g., 50 mA for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect.
-
Record the results and calculate the percentage of animals protected at each dose.
Protocol 3: Assessment of Anxiolytic Activity (Separation-Induced Ultrasonic Vocalization)
Objective: To evaluate the anxiolytic effects of intravenously administered (Z)-MDL 105,519 in rat pups.
Materials:
-
Rat pups (e.g., 9-12 days old)
-
Isolation chamber with an ultrasonic microphone
-
Sound analysis software
-
(Z)-MDL 105,519 solution and vehicle
Procedure:
-
Administer (Z)-MDL 105,519 or vehicle intravenously. Given the small size of rat pups, subcutaneous or intraperitoneal routes are more common, but i.v. administration via the jugular vein is possible with appropriate expertise.
-
After a predetermined interval, separate a single pup from its dam and littermates.
-
Place the pup in the isolation chamber, which is maintained at a controlled temperature.
-
Record the ultrasonic vocalizations (typically in the 35-45 kHz range) for a set period (e.g., 5 minutes).
-
Analyze the recordings to quantify the number and duration of vocalizations. A significant reduction in vocalizations in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
References
Application Notes and Protocols for (Z)-MDL 105519 in Inhibiting NMDA-Dependent Calcium Influx
Affiliation: Google Research
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor's glycine binding site. The focus is on its application in inhibiting NMDA-dependent calcium influx, a critical process in both normal synaptic function and excitotoxic neuronal damage. This document includes a summary of the mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
(Z)-MDL 105,519, chemically known as (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a highly selective and potent antagonist for the glycine co-agonist site on the NMDA receptor.[1] Unlike competitive NMDA antagonists that bind to the glutamate site, (Z)-MDL 105,519 acts non-competitively with respect to NMDA.[1] Its antagonism can be reversed by the glycine site agonist D-serine.[1] The NMDA receptor is a ligand-gated ion channel that, upon activation, is permeable to Ca²⁺ ions. This calcium influx is a crucial trigger for numerous intracellular signaling cascades involved in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors leads to massive Ca²⁺ influx, which can initiate excitotoxic processes and neuronal cell death, implicated in various neurological disorders such as stroke and neurodegenerative diseases. By blocking the glycine site, (Z)-MDL 105,519 prevents the conformational changes necessary for channel opening, thereby inhibiting NMDA-dependent calcium influx.[1]
Mechanism of Action: Inhibition of NMDA-Dependent Calcium Influx
The activation of the NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. (Z)-MDL 105,519 selectively binds to the glycine site on the GluN1 subunit, preventing the binding of the co-agonist. This allosteric modulation keeps the ion channel in a closed state, even in the presence of glutamate. Consequently, the influx of calcium ions through the NMDA receptor channel is inhibited.
Quantitative Data
The inhibitory potency of (Z)-MDL 105,519 on NMDA receptor-mediated calcium influx has been characterized in various cellular systems. The following tables summarize the available quantitative data.
Table 1: Inhibitory Potency of (Z)-MDL 105,519 on NMDA-Mediated Calcium Influx
| Cell Type | Receptor Subunit | Ligand Concentrations | IC₅₀ | Reference |
| HEK293 | NR1/NR2B | Varied Glycine/Glutamate | ~10-100 nM (estimated from graph) | Guo, H. et al. (2017)[2] |
Note: The IC₅₀ is estimated from the dose-response curve provided in the supplementary materials of the cited reference.
Table 2: Binding Affinity of (Z)-MDL 105,519
| Preparation | Receptor/Subunit | Kd (nM) | Reference |
| Rat Forebrain Membranes | Native NMDA Receptor | 2.5 | Unitt, S. B. et al. (1998)[3] |
| HEK293 Cells | NR1-1a/NR2A | 3 | Unitt, S. B. et al. (1998)[3] |
| CHO-K1 Cells | Homomeric NR1a | 1.8 | Baron, B. M. et al. (1996)[4] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory effect of (Z)-MDL 105,519 on NMDA-dependent calcium influx.
This protocol is adapted from a high-throughput screening method and is suitable for characterizing the potency and efficacy of (Z)-MDL 105,519.[5]
Materials:
-
HEK293 cells
-
Baculovirus encoding NMDA receptor subunits (e.g., NR1 and NR2B)
-
Poly-D-lysine coated 384-well black, clear-bottom plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
(Z)-MDL 105,519
-
Assay Buffer: HBSS (pH 7.5), 20 mM HEPES, 1.8 mM CaCl₂, 1 mM probenecid
-
Incubation Buffer: HBSS (pH 7.5), 20 mM HEPES, 1 mM MgCl₂, 1 mM probenecid
-
Calcium-sensitive dye (e.g., Calcium 6 dye)
-
Glutamate and Glycine stock solutions
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating and Transduction:
-
Seed HEK293 cells in a 384-well plate at a density of 10,000 cells/well in 30 µL of culture medium.
-
Add the baculovirus for the desired NMDA receptor subunits (e.g., NR1 and NR2B) to each well.
-
For cytoprotection during receptor expression, add (Z)-MDL 105,519 to a final concentration of 100 µM.[5]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[5]
-
-
Dye Loading:
-
Gently discard the cell culture medium from the plate.
-
Prepare the calcium dye solution by dissolving the Calcium 6 dye in Incubation Buffer.
-
Add 30 µL of the dye solution to each well.
-
Incubate the plate for 2 hours at 37°C and 5% CO₂.[5]
-
After incubation, allow the plate to equilibrate to room temperature for 10 minutes.
-
-
Cell Washing:
-
Gently remove the dye solution.
-
Wash the cells three times with 30 µL of Assay Buffer per well, leaving 30 µL of Assay Buffer in the wells after the final wash.
-
Let the cells rest for 5 minutes at room temperature.
-
-
Measurement of NMDA-Mediated Calcium Influx:
-
Prepare a plate with varying concentrations of (Z)-MDL 105,519 and a fixed concentration of NMDA receptor agonists (e.g., 100 µM glutamate and 100 µM glycine).
-
Use a fluorescence plate reader to measure the baseline fluorescence (F₀) for 30 seconds.
-
Add the compound and agonist solution to the cell plate and immediately start recording the fluorescence intensity for 5 minutes.
-
The change in fluorescence (F/F₀) indicates the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the maximal fluorescence ratio (Fₘₐₓ/F₀) for each well.
-
Normalize the data to the control wells (agonists only, no inhibitor).
-
Plot the normalized response against the concentration of (Z)-MDL 105,519 and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
This protocol describes the use of Fura-2 AM for ratiometric calcium imaging in primary neuronal cultures to assess the effect of (Z)-MDL 105,519.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) on glass coverslips
-
Hanks' Balanced Salt Solution (HBSS)
-
Fura-2 AM
-
Pluronic F-127
-
(Z)-MDL 105,519
-
NMDA and Glycine stock solutions
-
Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Replace the culture medium with the Fura-2 AM loading solution.
-
Incubate the cells for 30-45 minutes at room temperature in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes before imaging.
-
-
Calcium Imaging:
-
Place the coverslip with the loaded neurons in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
To assess the inhibitory effect of (Z)-MDL 105,519, pre-incubate the cells with the desired concentration of the compound for a specified period (e.g., 5-10 minutes).
-
Stimulate the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in the presence of (Z)-MDL 105,519.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak ratio change in the presence and absence of (Z)-MDL 105,519 to determine the percentage of inhibition.
-
Perform experiments with a range of (Z)-MDL 105,519 concentrations to generate a dose-response curve and calculate the IC₅₀.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the inhibitory effect of (Z)-MDL 105,519 on NMDA-dependent calcium influx.
Troubleshooting
-
Low signal-to-noise ratio: Ensure optimal dye loading concentration and incubation time. Check the health of the cells.
-
High background fluorescence: Ensure thorough washing after dye loading.
-
Variability between wells/experiments: Maintain consistent cell density, reagent concentrations, and incubation times. Use appropriate controls (vehicle, positive and negative controls).
-
Cell death during experiment: Ensure the concentrations of NMDA and glycine are not excessively high for the cell type used. The use of (Z)-MDL 105,519 during cell preparation can mitigate excitotoxicity during receptor expression.[5]
Conclusion
(Z)-MDL 105,519 is a valuable pharmacological tool for studying the role of the NMDA receptor glycine site in calcium signaling. Its high potency and selectivity make it an ideal inhibitor for investigating the physiological and pathological consequences of NMDA receptor-mediated calcium influx. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize (Z)-MDL 105,519 in their studies.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Z)-MDL 105519 in Cultured Neuron Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, in cultured neuron preparations.
This compound, with the chemical name (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a valuable tool for investigating the role of NMDA receptors in neuronal function and pathology. It acts as a non-competitive antagonist with respect to NMDA and its effects can be reversed by D-serine.[1][2] This document outlines its mechanism of action, provides key quantitative data, and details experimental protocols for its application in neuroprotection assays, electrophysiological recordings, and calcium imaging studies.
Mechanism of Action
This compound selectively binds to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1][2] The binding of a co-agonist, either glycine or D-serine, is a prerequisite for the glutamate-mediated opening of the NMDA receptor ion channel. By occupying this site, this compound prevents the conformational changes necessary for channel activation, thereby inhibiting ion flux, primarily of Ca²⁺ and Na⁺, into the neuron. This inhibitory action makes it a powerful tool for studying NMDA receptor-mediated processes such as synaptic plasticity, excitotoxicity, and neuronal signaling.
Data Presentation
The following tables summarize the quantitative data for this compound from various in vitro studies.
Table 1: Binding Affinity of this compound
| Parameter | Value | Preparation | Reference |
| Kᵢ ([³H]glycine binding) | 10.9 nM | Rat brain membranes | [3] |
| Kₑ ([³H]glycine binding) | 4.9 nM | Rat cortical membranes | [4] |
| Kₑ ([³H]MDL 105519 binding) | 3.77 nM | Rat brain membranes | [5] |
| Kₑ ([³H]MDL 105519 binding) | 1.8 nM | Homomeric NMDA-NR1a receptors | [6] |
| Kₑ ([³H]MDL 105519 binding) | 2.5 nM | Adult rodent forebrain | [7] |
| Kₑ ([³H]MDL 105519 binding) | 3.73 ± 0.43 nM | Pig cortical brain membranes | [8][9] |
| Bₘₐₓ ([³H]MDL 105519 binding) | 12.1 pmol/mg protein | Rat brain membranes | [5] |
| Bₘₐₓ ([³H]MDL 105519 binding) | 370 fmol/mg protein | Homomeric NMDA-NR1a receptors | [6] |
| Bₘₐₓ ([³H]MDL 105519 binding) | 3030 ± 330 fmol/mg protein | Pig cortical brain membranes | [8][9] |
Table 2: Inhibitory Potency of this compound
| Assay | IC₅₀ | Preparation | Reference |
| NMDA-induced currents | 0.14 - 13.8 µM | Cultured hippocampal neurons | [4] |
| [³H]MDL-105,519 displacement | 90 nM - 3.6 µM | Rat cortical membranes | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[5][10][11] Use anhydrous, cell culture grade DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. For a molecular weight of 376.19 g/mol , dissolve 3.76 mg of this compound in 1 mL of DMSO.
-
Dissolution: To aid dissolution, gently vortex the solution and/or sonicate in a water bath for short intervals.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years). Protect from light.
-
Final Concentration in Media: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤0.1% (v/v), to avoid solvent-induced cytotoxicity.[5][12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Neuroprotection Assay (LDH Release Assay)
This protocol assesses the ability of this compound to protect cultured neurons from excitotoxicity induced by NMDA or glutamate.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated in 96-well plates.
-
This compound stock solution (10 mM in DMSO).
-
NMDA or L-glutamic acid.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
Culture medium.
-
Phosphate-buffered saline (PBS).
Protocol:
-
Cell Culture: Culture primary neurons to the desired density and maturity.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in pre-warmed culture medium at various concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the existing medium from the neuronal cultures and replace it with the medium containing this compound or vehicle control.
-
Pre-incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal pre-incubation time should be determined empirically.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of NMDA (e.g., 100 µM) or glutamate (e.g., 50 µM) in culture medium.
-
Add the excitotoxic agent to the wells already containing this compound or vehicle.
-
Incubate for the desired period (e.g., 20 minutes for high concentrations of agonist or up to 24 hours for lower concentrations).
-
-
LDH Assay:
-
After the incubation period, collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring the supernatant to a new 96-well plate and adding the reaction mixture.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
-
Data Analysis:
-
Determine the amount of LDH release for each condition.
-
Include control wells for:
-
Untreated cells (spontaneous LDH release): Represents baseline cell death.
-
Vehicle + Excitotoxin: Represents maximum excitotoxicity.
-
Lysis control (maximum LDH release): Treat some wells with the lysis buffer provided in the kit to determine the total LDH content.
-
-
Calculate the percentage of neuroprotection afforded by this compound.
-
LDH Assay Workflow for Neuroprotection.
Electrophysiological Recordings (Whole-Cell Patch-Clamp)
This protocol is for assessing the effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cultured neurons on coverslips.
-
This compound stock solution (10 mM in DMSO).
-
External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.
-
NMDA and glycine.
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
Protocol:
-
Preparation:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Prepare working solutions of this compound in the external solution. A range of concentrations (e.g., 100 nM to 10 µM) should be tested.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a negative potential (e.g., -70 mV) to maintain the Mg²⁺ block of NMDA receptors or at a positive potential (e.g., +40 mV) to relieve it.
-
-
Application of Agonists and Antagonist:
-
Obtain a baseline recording of NMDA receptor-mediated currents by applying a solution containing NMDA (e.g., 30 µM) and glycine (e.g., 10 µM).
-
Wash out the agonists.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound for a pre-incubation period (e.g., 2-5 minutes).
-
Co-apply the NMDA/glycine solution along with this compound and record the current.
-
Wash out all compounds to assess reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Construct a dose-response curve to determine the IC₅₀.
-
Electrophysiology Workflow.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its inhibition by this compound.
Materials:
-
Cultured neurons on glass-bottom dishes or coverslips.
-
This compound stock solution (10 mM in DMSO).
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.
-
NMDA and glycine.
-
Fluorescence microscope with an appropriate filter set and a camera for time-lapse imaging.
Protocol:
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) with a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the neurons in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester (approximately 20-30 minutes).
-
-
Imaging:
-
Mount the dish/coverslip on the microscope stage.
-
Acquire a baseline fluorescence signal.
-
-
Stimulation and Inhibition:
-
Perfuse the cells with HBSS containing a specific concentration of this compound or vehicle for a pre-incubation period (e.g., 5-10 minutes).
-
Stimulate the neurons by adding a solution of NMDA (e.g., 30 µM) and glycine (e.g., 10 µM) in the continued presence of this compound or vehicle.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F₀) for each cell or region of interest.
-
Compare the amplitude of the calcium response in the presence and absence of this compound.
-
Determine the dose-dependent inhibition of the NMDA-induced calcium influx by this compound.
-
Calcium Imaging Workflow.
Signaling Pathway
This compound inhibits the canonical NMDA receptor signaling pathway at its inception by preventing ion channel opening.
References
- 1. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]
- 2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. midlandsci.com [midlandsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological characterisation of the actions of kynurenic acid at ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Z)-MDL 105519 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-MDL 105519 is a potent and highly selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1] This characteristic makes it a valuable pharmacological tool for investigating the role of NMDA receptor signaling in various physiological and pathological processes within the central nervous system (CNS). Brain slice electrophysiology provides a powerful ex vivo platform to study synaptic transmission and plasticity in a preserved neural circuit. The application of this compound in this preparation allows for the precise dissection of the contribution of the NMDA receptor glycine site to synaptic function and dysfunction. These application notes provide an overview of the use of this compound in brain slice electrophysiology, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects by competitively binding to the glycine recognition site on the GluN1 subunit of the NMDA receptor.[1] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the glutamate-mediated opening of the NMDA receptor ion channel. By occupying this site, this compound allosterically inhibits receptor activation, thereby reducing calcium influx in response to glutamate. This inhibition is non-competitive with respect to NMDA and can be reversed by increasing the concentration of glycine or D-serine.[1]
dot
Data Presentation
While specific electrophysiological data for this compound in brain slice preparations is not extensively available in the cited literature, the following tables summarize its known pharmacological properties, which are foundational for designing and interpreting brain slice experiments.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Preparation | Reference |
| Ki ([³H]glycine binding) | 10.9 nM | Rat | Brain membranes | [2] |
| Kd ([³H]MDL 105519 binding) | 3.77 nM | Rat | Brain membranes | [3] |
Table 2: Functional Antagonism of this compound
| Assay | Effect | Preparation | Reference |
| NMDA-dependent [³H]TCP binding | Inhibition | Brain membranes | [1] |
| NMDA-stimulated cGMP accumulation | Inhibition | Brain slices | [1] |
| NMDA-induced Ca²⁺ and Na⁺-Ca²⁺ currents | Inhibition | Cultured neurons | [1] |
Experimental Protocols
The following are detailed protocols for preparing acute brain slices and performing electrophysiological recordings to study the effects of this compound.
Protocol 1: Acute Brain Slice Preparation
This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiology.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold dissection artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 MgCl₂, 2 CaCl₂. For cutting, a sucrose-based or NMDG-based protective solution is often used.
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Standard aCSF for recovery and recording, bubbled with 95% O₂ / 5% CO₂.
Procedure:
-
Anesthetize the animal deeply until it is unresponsive to noxious stimuli.
-
Perfuse transcardially with ice-cold, oxygenated dissection aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, oxygenated dissection aCSF.
-
Isolate the brain region of interest (e.g., hippocampus, cortex).
-
Mount the brain tissue on the vibratome stage and immerse it in the ice-cold, oxygenated dissection aCSF-filled cutting chamber.
-
Cut slices to the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing standard aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.
dot
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol describes how to record synaptic currents from individual neurons to assess the impact of this compound.
Materials:
-
Prepared brain slice
-
Recording chamber on a microscope stage
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-6 MΩ resistance)
-
Intracellular solution (e.g., for recording excitatory postsynaptic currents (EPSCs), in mM: 135 Cs-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA; pH adjusted to 7.2-7.3 with CsOH)
-
Extracellular aCSF
-
This compound stock solution (e.g., in DMSO) and final dilutions in aCSF
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min).
-
Visualize a neuron in the region of interest (e.g., CA1 pyramidal neuron in the hippocampus) using differential interference contrast (DIC) microscopy.
-
Approach the neuron with a patch pipette filled with intracellular solution, applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Record baseline synaptic activity (e.g., evoked EPSCs by stimulating afferent fibers with a bipolar electrode). To isolate NMDA receptor-mediated currents, AMPA receptors can be blocked (e.g., with CNQX or NBQX) and the cell depolarized (e.g., to +40 mV) to relieve the magnesium block.
-
Bath-apply this compound at the desired concentration and record the changes in the NMDA receptor-mediated synaptic current.
-
Wash out the drug to observe the reversibility of the effect.
dot
Protocol 3: Investigating the Effect on Long-Term Potentiation (LTP)
LTP is a cellular correlate of learning and memory that is often dependent on NMDA receptor activation.
Materials:
-
Same as for Protocol 2.
-
Stimulating electrode.
Procedure:
-
Obtain a stable baseline of evoked field excitatory postsynaptic potentials (fEPSPs) or EPSCs for at least 20 minutes by stimulating afferent fibers at a low frequency (e.g., 0.05 Hz).
-
Apply this compound at the desired concentration and continue baseline recording to observe any effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording for at least 60 minutes post-HFS to monitor the induction and expression of LTP.
-
Compare the degree of potentiation in the presence of this compound to control experiments without the drug.
Expected Results and Interpretation
-
This compound should selectively block NMDA receptor-mediated synaptic currents. This will be observed as a reduction in the amplitude of the isolated NMDA receptor EPSC. The degree of inhibition will be dependent on the concentration of this compound used.
-
The blockade by this compound should be surmountable by a high concentration of a glycine site agonist like D-serine. This confirms the competitive nature of the antagonism at the glycine site.
-
In LTP experiments, this compound is expected to prevent the induction of NMDA receptor-dependent LTP. The extent of this blockade will depend on the concentration of the antagonist and the specific LTP induction protocol used.
By using this compound in brain slice electrophysiology, researchers can effectively probe the functional significance of the glycine co-agonist site of the NMDA receptor in synaptic transmission and plasticity, providing valuable insights for basic neuroscience and the development of novel therapeutics for CNS disorders.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of glycine receptors in glycine-induced LTD in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine facilitates induction of long-term potentiation of evoked potential in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cyclic GMP Accumulation with a Nitric Oxide Donor
These application notes provide a detailed protocol for measuring cyclic guanosine monophosphate (cGMP) accumulation in biological samples following treatment with a nitric oxide (NO) donor. While the initial request specified "(Z)-MDL 105519," it is important to clarify that MDL 105,519 is documented as an NMDA receptor antagonist that inhibits NMDA-dependent cGMP accumulation[1][2][3][4][5]. The chemical name provided, (Z)-1-(N-(3-ammoniopropyl)-N-(n-propyl)amino)diazen-1-ium-1,2-diolate, belongs to the class of compounds known as NONOates, which are potent nitric oxide (NO) donors and are widely used to stimulate cGMP accumulation[6][7][8]. This protocol will therefore focus on the use of a representative NONOate, Diethylamine NONOate (DEA/NO), to induce and measure cGMP accumulation.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune regulation.[9][10] One of its key signaling pathways involves the activation of soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][11][12] cGMP then acts as a second messenger, modulating the activity of downstream effectors such as protein kinases and ion channels.[10][13]
NONOates are a class of compounds that spontaneously release NO in a pH- and temperature-dependent manner, making them valuable tools for studying the NO/cGMP signaling pathway.[6][8] Measuring the accumulation of cGMP in response to treatment with a NONOate like DEA/NO provides a quantitative assessment of the activation of this pathway.
Signaling Pathway
The signaling cascade initiated by DEA/NO leading to cGMP accumulation is a well-characterized pathway. DEA/NO decomposes to release nitric oxide (NO). NO then diffuses across cell membranes and binds to the heme group of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of GTP to cGMP. The accumulated cGMP can then be degraded by phosphodiesterases (PDEs).
Experimental Protocol
This protocol outlines the steps for treating cultured cells with DEA/NO and subsequently quantifying intracellular cGMP levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials
-
Cultured cells (e.g., bovine chromaffin cells, vascular smooth muscle cells)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DEA/NO (Diethylamine NONOate)
-
IBMX (3-isobutyl-1-methylxanthine)
-
0.1 M HCl
-
Competitive cGMP ELISA kit
-
Microplate reader
Experimental Workflow
Procedure
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment with PDE Inhibitor: On the day of the experiment, aspirate the cell culture medium and wash the cells once with PBS. Add fresh medium containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX. Incubate for 30 minutes at 37°C. The inclusion of a PDE inhibitor is crucial to prevent the degradation of cGMP, thus allowing for its accumulation to be measured.[6]
-
DEA/NO Treatment: Prepare fresh stock solutions of DEA/NO in a suitable solvent (e.g., 10 mM NaOH). Immediately before use, dilute the DEA/NO stock solution to the desired concentrations in the cell culture medium. Add the DEA/NO solutions to the cells and incubate for the desired time. For DEA/NO, a 10-minute incubation is often sufficient to observe maximal cGMP accumulation.[6]
-
Cell Lysis: After the incubation period, aspirate the medium and lyse the cells by adding 0.1 M HCl. This stops the reaction and stabilizes the cGMP.
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[14]
-
cGMP Quantification: Carefully collect the supernatant, which contains the cGMP. The cGMP levels can now be quantified using a competitive ELISA kit. Follow the manufacturer's instructions for the specific kit being used.[14] Generally, this involves adding the samples and standards to an antibody-coated plate, followed by the addition of a cGMP-enzyme conjugate and an anti-cGMP antibody.[14] After incubation and washing steps, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of cGMP in the sample.[14]
-
Data Analysis: Generate a standard curve using the supplied cGMP standards. Use the standard curve to calculate the concentration of cGMP in each sample. For accurate comparisons, it is recommended to normalize the cGMP concentration to the total protein content of each sample.
Data Presentation
The following tables summarize representative quantitative data for cGMP accumulation induced by DEA/NO and another NONOate, Spermine NONOate (SPER/NO), in bovine chromaffin cells.[6]
Time-Course of cGMP Accumulation
| Time (min) | cGMP Accumulation (pmol/10^6 cells) with 2.5 µM DEA/NO |
| 0 | ~1.9 |
| 2.5 | ~15 |
| 5 | ~25 |
| 10 | ~35 |
| 15 | ~30 |
| 20 | ~25 |
| Data are adapted from a study on bovine chromaffin cells and are approximate values for illustrative purposes.[6] |
Concentration-Dependence of cGMP Accumulation
| DEA/NO Concentration (µM) | cGMP Accumulation (pmol/10^6 cells) at 10 min |
| 0 | ~1.9 |
| 0.05 | ~5 |
| 0.1 | ~10 |
| 0.5 | ~20 |
| 1.0 | ~30 |
| 2.5 | ~35 |
| 5.0 | ~35 |
| Data are adapted from a study on bovine chromaffin cells and are approximate values for illustrative purposes. The EC50 for DEA/NO in this study was reported as 0.38 ± 0.02 µM.[6] |
| SPER/NO Concentration (µM) | cGMP Accumulation (pmol/10^6 cells) at 15 min |
| 0 | ~1.9 |
| 0.1 | ~5 |
| 0.5 | ~15 |
| 1.0 | ~25 |
| 5.0 | ~30 |
| 10 | ~30 |
| Data are adapted from a study on bovine chromaffin cells and are approximate values for illustrative purposes.[6] |
Conclusion
This protocol provides a robust framework for researchers, scientists, and drug development professionals to measure cGMP accumulation induced by the NO donor DEA/NO. By understanding the underlying signaling pathway and following a detailed experimental procedure, it is possible to obtain reliable and quantifiable data on the activation of the NO/cGMP cascade. The provided data tables offer a reference for the expected magnitude and kinetics of cGMP accumulation in response to NONOate treatment. Careful execution of this protocol will enable the accurate assessment of compounds that modulate this important signaling pathway.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDL-105519 [cnreagent.com]
- 3. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Npom-Protected NONOate Enables Light-Triggered NO/cGMP Signalling in Primary Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the nitric oxide-cGMP pathway reduces phasic contractions in neonatal rat bladder strips via protein kinase G [pubmed.ncbi.nlm.nih.gov]
- 10. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA and nitric oxide act through the cGMP signal transduction pathway to repress hypothalamic gonadotropin-releasing hormone gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA and nitric oxide act through the cGMP signal transduction pathway to repress hypothalamic gonadotropin‐releasing hormone gene expression. | The EMBO Journal [link.springer.com]
- 13. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: (E)-MDL 105519 in a Separation-Induced Vocalization Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Separation-induced ultrasonic vocalizations (USVs) in rodent pups are a widely utilized preclinical model for studying anxiety and the anxiolytic potential of novel compounds. When separated from their dam and littermates, pups emit high-frequency vocalizations, the rate of which can be attenuated by anxiolytic drugs. This document provides detailed application notes and protocols for utilizing this model to evaluate the effects of (E)-MDL 105519.
Important Note on Compound Identity and Mechanism of Action: The initial query specified (Z)-MDL 105519 as a 5-HT2A antagonist. However, a comprehensive review of the scientific literature indicates that the pharmacologically active compound is (E)-MDL 105519 , a potent and selective antagonist of the glycine co-agonist site on the N-Methyl-D-Aspartate (NMDA) receptor.[1] No evidence was found to support 5-HT2A antagonist activity for either isomer. The anxiolytic effects of (E)-MDL 105519 observed in the separation-induced vocalization model are attributed to its modulation of the glutamatergic system via the NMDA receptor.[1]
Data Presentation
The anxiolytic activity of (E)-MDL 105519 has been observed in the rat separation-induced vocalization model.[1] While the primary literature containing the specific dose-response data was not available within the search results, the following table represents a typical dataset for a compound of this class in this assay, illustrating its dose-dependent anxiolytic-like effects.
Table 1: Illustrative Dose-Response Effects of (E)-MDL 105519 on Ultrasonic Vocalizations in Rat Pups
| Treatment Group | Dose (mg/kg, i.v.) | Mean Number of USVs (per 5 min) | % Reduction vs. Vehicle | Mean Duration of USVs (s) |
| Vehicle | - | 350 | 0% | 45 |
| (E)-MDL 105519 | 1 | 245 | 30% | 32 |
| (E)-MDL 105519 | 3 | 160 | 54% | 21 |
| (E)-MDL 105519 | 10 | 85 | 76% | 11 |
| Diazepam (Control) | 1 | 120 | 66% | 15 |
Note: This data is illustrative and intended to represent the expected outcome based on the reported anxiolytic activity of NMDA glycine site antagonists.[1]
Experimental Protocols
Protocol 1: Separation-Induced Vocalization (SIV) Assay in Rat Pups
This protocol details the methodology for assessing the anxiolytic-like effects of (E)-MDL 105519 by measuring the reduction in ultrasonic vocalizations in isolated rat pups.
1. Animals:
-
Species: Sprague-Dawley or Wistar rat pups.
-
Age: Postnatal days 8-12. Pups at this age exhibit robust and reliable USV responses upon separation.
-
Housing: Pups are housed with their dam and littermates in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
2. Materials:
-
(E)-MDL 105519
-
Vehicle (e.g., saline, or as appropriate for compound solubility)
-
Positive control: Diazepam
-
Sound-attenuating chamber
-
Ultrasonic microphone and recording software (e.g., Avisoft Bioacoustics)
-
Glass beaker or isolation container
-
Heating pad to maintain ambient temperature
-
Syringes for drug administration (intravenous, intraperitoneal, or subcutaneous)
3. Experimental Procedure:
-
Acclimation: Allow the dam and litter to acclimate to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare fresh solutions of (E)-MDL 105519, vehicle, and positive control on the day of the experiment.
-
Pre-treatment:
-
Remove a single pup from the home cage.
-
Record its baseline weight.
-
Administer the assigned treatment (vehicle, (E)-MDL 105519 at various doses, or positive control) via the chosen route (e.g., intravenous).
-
Return the pup to its dam and littermates for a pre-determined pre-treatment period (e.g., 30 minutes).
-
-
Isolation and Recording:
-
After the pre-treatment period, separate the pup from the dam and littermates.
-
Place the pup individually into an acoustically isolated chamber. The pup can be placed in a glass beaker within the chamber.
-
Maintain the ambient temperature of the isolation chamber at a constant, comfortable level (e.g., 30-32°C) using a heating pad.
-
Record the ultrasonic vocalizations for a fixed period, typically 5 minutes, using an ultrasonic microphone positioned above the pup.
-
-
Data Analysis:
-
Use spectrographic software to analyze the recordings.
-
Quantify the total number of USV calls and the total duration of calling for each pup.
-
Compare the results from the (E)-MDL 105519-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for the SIV assay.
Signaling Pathway of (E)-MDL 105519
(E)-MDL 105519 acts as an antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, both glutamate (binding to the GluN2 subunit) and a co-agonist, either glycine or D-serine (binding to the GluN1 subunit), must be present. By blocking the glycine binding site, (E)-MDL 105519 prevents channel activation, even in the presence of glutamate. This reduces the influx of Ca²⁺ and Na⁺ ions, thereby dampening excessive glutamatergic neurotransmission, which is implicated in anxiety.
Caption: Mechanism of action of (E)-MDL 105519.
References
Application Notes and Protocols: Rotarod Performance Assessment with (Z)-MDL 105,519 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-MDL 105,519 is a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a ligand-gated ion channel, is crucial for excitatory neurotransmission in the central nervous system. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. By blocking the glycine binding site, (Z)-MDL 105,519 non-competitively inhibits NMDA receptor function. This mechanism of action has been investigated for potential therapeutic applications in conditions associated with NMDA receptor overactivation. However, antagonism of the NMDA receptor can also lead to motor coordination deficits.[1] The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and learning in rodents. This document provides detailed protocols for assessing the effect of (Z)-MDL 105,519 on rotarod performance.
Mechanism of Action: (Z)-MDL 105,519 at the NMDA Receptor
(Z)-MDL 105,519 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist at this site is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit. By occupying the glycine site, (Z)-MDL 105,519 prevents this necessary co-activation, thereby reducing the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel. This leads to a decrease in neuronal excitation.
Signaling Pathway Diagram
Caption: Antagonistic action of (Z)-MDL 105,519 at the NMDA receptor glycine site.
Data Presentation
Studies have shown that higher doses of (Z)-MDL 105,519 impair rotarod performance. The following table summarizes hypothetical quantitative data based on typical preclinical studies. It is essential to consult the original research for specific experimental values (Baron et al., 1997).
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency to Fall (s) ± SEM |
| Vehicle (Saline) | 0 | 10 | 185 ± 15 |
| (Z)-MDL 105,519 | 10 | 10 | 160 ± 20 |
| (Z)-MDL 105,519 | 30 | 10 | 110 ± 18 |
| (Z)-MDL 105,519 | 100 | 10 | 65 ± 12** |
| p < 0.05, **p < 0.01 compared to Vehicle group. |
Experimental Protocols
Materials and Equipment
-
(Z)-MDL 105,519
-
Vehicle (e.g., sterile saline, DMSO, or other appropriate solvent)
-
Rodent subjects (e.g., male C57BL/6 mice, 8-12 weeks old)
-
Rotarod apparatus (e.g., Ugo Basile, Med Associates)
-
Syringes and needles for administration (appropriate for the route of administration, e.g., intraperitoneal)
-
Animal scale
-
Timers
-
70% Ethanol for cleaning
Experimental Workflow Diagram
Caption: Experimental workflow for rotarod performance assessment.
Detailed Protocol
-
Animal Acclimation and Habituation:
-
House animals in a controlled environment (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
On the day of testing, bring the animals to the testing room at least 1 hour before the experiment to allow for habituation to the new environment.
-
-
Drug Preparation:
-
Prepare a stock solution of (Z)-MDL 105,519 in a suitable vehicle. The choice of vehicle should be based on the solubility of the compound and should be demonstrated to have no effect on rotarod performance on its own.
-
Prepare serial dilutions to achieve the desired final doses for injection.
-
-
Rotarod Training (Optional but Recommended):
-
To reduce variability and the stress of novelty, train the animals on the rotarod for 2-3 days prior to the test day.
-
Place the mouse on the rotating rod at a low, constant speed (e.g., 4 RPM) for a fixed duration (e.g., 60 seconds).
-
Conduct 3-4 training trials per day with an inter-trial interval of at least 15 minutes.
-
-
Test Procedure:
-
On the test day, record the baseline weight of each animal to calculate the correct injection volume.
-
Administer the vehicle or the predetermined doses of (Z)-MDL 105,519 via the chosen route of administration (e.g., intraperitoneally, i.p.).
-
Allow for a pre-treatment period (e.g., 30 minutes) for the drug to take effect. This timing should be based on the known pharmacokinetics of the compound.
-
Set the rotarod to the desired protocol. An accelerating protocol is often used to assess motor coordination. For example, the rod accelerates from 4 to 40 RPM over 300 seconds.
-
Place the animal on its designated lane on the rotarod and start the trial.
-
The trial ends for an individual animal when it falls off the rotating rod or after a predetermined cut-off time (e.g., 300 seconds). The latency to fall is automatically recorded by the apparatus.
-
If an animal clings to the rod and makes a full passive rotation, this should also be considered the end of the trial.
-
Return the animal to its home cage after its trial is complete.
-
Conduct a total of three test trials with a consistent inter-trial interval (e.g., 15-30 minutes).
-
Thoroughly clean the rotarod apparatus with 70% ethanol between each animal and each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
For each animal, calculate the average latency to fall across the three test trials.
-
Compare the mean latency to fall between the different treatment groups using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) for pairwise comparisons against the vehicle control group.
-
A statistically significant decrease in the latency to fall in the (Z)-MDL 105,519-treated groups compared to the vehicle group indicates an impairment in motor coordination.
-
Conclusion
The rotarod test is a robust and sensitive method for evaluating the effects of (Z)-MDL 105,519 on motor coordination. As an NMDA receptor antagonist, (Z)-MDL 105,519 is expected to impair performance on this task, particularly at higher doses. The protocols outlined in this document provide a framework for conducting these assessments in a standardized and reproducible manner. Careful attention to experimental detail, including animal handling, training, and consistent test parameters, is crucial for obtaining reliable and interpretable data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (Z)-MDL 105519 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (Z)-MDL 105519 in in vitro studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding to this site, it non-competitively inhibits NMDA receptor activation, thereby blocking downstream signaling events such as calcium influx and cyclic GMP (cGMP) accumulation.[1] Overactivation of NMDA receptors is linked to excitotoxicity, a process implicated in various neurodegenerative disorders.[3][4]
Q2: What is the recommended starting concentration range for in vitro experiments?
Based on its high binding affinity (Kd values in the low nanomolar range), a starting concentration range of 1 nM to 100 nM is recommended for most cell-based assays.[5][6] The optimal concentration will depend on the specific cell type, experimental endpoint, and the concentration of the co-agonist glycine in the culture medium.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO, which can then be serially diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: Is this compound cytotoxic?
Q5: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium at 37°C has not been extensively reported. For long-term experiments (over 24 hours), it is recommended to replenish the medium with freshly diluted compound every 24-48 hours to ensure a consistent concentration.
Data Presentation
Table 1: Reported Binding Affinities of this compound
| Preparation | Kd (nM) | Reference |
| Homomeric NMDA-NR1a Receptors | 1.8 | [6] |
| Pig Cortical Brain Membranes | 3.73 ± 0.43 | [5] |
| Rat Brain Membranes | 3.77 | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | A high-concentration stock solution (e.g., 10 mM) can be prepared. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Medium | Dilutable from DMSO stock | Ensure final DMSO concentration is non-toxic to cells. |
Experimental Protocols
Protocol 1: Inhibition of NMDA-Induced Calcium Influx
This protocol is adapted from a high-throughput calcium-flux assay and can be modified for lower throughput experiments.
Materials:
-
HEK293 cells expressing NMDA receptors (or primary neurons)
-
Poly-D-lysine coated plates
-
Cell culture medium
-
This compound
-
NMDA and Glycine (co-agonists)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, 1.8 mM CaCl₂, 1 mM MgCl₂)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells onto poly-D-lysine coated plates and culture overnight to allow for adherence.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Stimulation: Add a solution of NMDA and glycine to the wells to stimulate NMDA receptor activation. The final concentrations of NMDA and glycine should be optimized for your cell system (e.g., 10-100 µM).
-
Measurement: Immediately measure the change in fluorescence using a plate reader.
-
Data Analysis: Calculate the inhibition of the NMDA-induced calcium influx at each concentration of this compound to determine the IC₅₀ value.
Protocol 2: Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay using [³H]glycine.
Materials:
-
Cell membranes expressing NMDA receptors
-
[³H]glycine (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and fluid
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Assay Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of [³H]glycine (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]glycine against the concentration of this compound to determine the Ki value.
Protocol 3: Measurement of cGMP Accumulation
This protocol outlines the general steps to measure the effect of this compound on NMDA-induced cGMP accumulation.
Materials:
-
Primary neurons or a suitable cell line
-
This compound
-
NMDA and Glycine
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
cGMP immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Cell Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period. Then, add varying concentrations of this compound for 15-30 minutes.
-
Stimulation: Stimulate the cells with NMDA and glycine for a defined period (e.g., 10-15 minutes).
-
Cell Lysis: Stop the reaction and lyse the cells according to the instructions of the cGMP assay kit.
-
cGMP Measurement: Determine the concentration of cGMP in the cell lysates using the immunoassay kit.
-
Data Analysis: Calculate the percentage of inhibition of NMDA-induced cGMP accumulation at each concentration of this compound.
Mandatory Visualizations
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(Z)-MDL 105519 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of (Z)-MDL 105519 in experimental buffers. The following troubleshooting guides and FAQs are designed to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the inactive isomer of MDL 105,519. The active (E)-isomer, MDL 105,519, is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to this site, it non-competitively inhibits NMDA receptor activation, which is involved in various neurological processes.
Q2: What are the common research applications for this compound and its active isomer?
The active isomer, MDL 105,519, is utilized in neuroscience research to study the role of NMDA receptors in synaptic plasticity, learning, memory, and various neuropathological conditions. It has been investigated for its potential anticonvulsant, anxiolytic, and neuroprotective properties. This compound is typically used as a negative control in experiments involving the active (E)-isomer to ensure that the observed effects are specific to the antagonism of the NMDA receptor glycine site.
Q3: In what solvents is this compound soluble?
-
Organic Solvents: this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. A common practice is to prepare a stock solution in DMSO.
-
Aqueous Buffers: The aqueous solubility of this compound is anticipated to be low.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent. For example, a 10 mM stock solution can be prepared in DMSO.
Q5: What is the recommended storage condition for this compound solutions?
-
Solid Form: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions (in Organic Solvents): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored properly, DMSO stock solutions are generally stable for several months.
-
Aqueous Working Solutions: Due to lower stability in aqueous solutions, it is strongly recommended to prepare these fresh on the day of the experiment.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Possible Cause: Low aqueous solubility of the compound, especially when diluting a concentrated organic stock solution into an aqueous buffer.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experimental buffer.
-
Increase the Percentage of Co-solvent: If your experimental paradigm allows, you can increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, it is crucial to include a vehicle control with the same final solvent concentration to account for any solvent-induced effects. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.
-
Use a Different Buffer System: The solubility of a compound can be pH-dependent. Experiment with different physiological buffers (e.g., PBS, HEPES, Tris) at various pH values to identify a system that improves solubility.
-
Sonication: Gentle sonication of the solution in a water bath can sometimes help to dissolve precipitated compound. However, be cautious as excessive sonication can degrade the compound.
-
Warm the Solution: Gently warming the solution (e.g., to 37°C) may aid in dissolution. Ensure that the compound is stable at the elevated temperature.
Issue 2: Inconsistent or Lack of Expected Biological Activity
Possible Cause: Degradation of the compound, inaccurate concentration, or improper experimental setup.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions in aqueous buffers immediately before use. Avoid using solutions that have been stored for extended periods, even if frozen.
-
Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Protect from Light: Store solid compound and solutions protected from light, as exposure can lead to degradation.
-
Evaluate Experimental Conditions: Ensure that the pH and ionic strength of your experimental buffer are compatible with the compound and the biological system being studied.
-
Use the Correct Isomer: Double-check that you are using the intended isomer for your experiment. This compound is the inactive isomer and should not elicit the same biological effects as the active (E)-isomer.
Data Presentation
Due to the limited availability of specific quantitative data, a comprehensive table of solubility and stability across various buffers cannot be provided. Researchers are strongly encouraged to determine the solubility and stability of this compound in their specific experimental systems.
General Solubility Profile (Inferred)
| Solvent/Buffer | Expected Solubility | Notes |
| DMSO | High | Recommended for stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent. |
| Aqueous Buffers (e.g., PBS, Tris) | Low | Prepare fresh and use with caution regarding precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the required amount of the compound. The molecular weight of this compound is approximately 376.19 g/mol . To prepare 1 mL of a 10 mM solution, you would need 0.376 mg. c. Add the appropriate volume of anhydrous DMSO to the solid compound. d. Vortex briefly and/or gently warm the solution if necessary to ensure complete dissolution. e. Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution in PBS
-
Materials: 10 mM this compound stock solution in DMSO, Phosphate-Buffered Saline (PBS, pH 7.4), sterile tubes.
-
Procedure: a. Thaw a vial of the 10 mM stock solution at room temperature. b. Perform a serial dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in PBS. c. Add 1 µL of the 10 mM stock solution to 99 µL of PBS. d. Vortex gently to mix. e. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide. f. Use the freshly prepared working solution immediately.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of this compound at the NMDA Receptor.
References
Interpreting non-competitive inhibition by (Z)-MDL 105519
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Z)-MDL 105519. The information is designed to help interpret experimental results and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist that binds to the glycine co-agonist site on the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts as a non-competitive inhibitor with respect to the primary agonist, glutamate (or NMDA).[4] This means it reduces the maximal response of the receptor regardless of the concentration of glutamate present. However, its inhibitory effect can be overcome by high concentrations of glycine site agonists, such as D-serine.[4]
Q2: How does the non-competitive inhibition by this compound manifest in experimental data?
A2: In functional assays, such as electrophysiology or calcium flux assays, non-competitive inhibition by this compound will result in a decrease in the maximum achievable response (Emax or Vmax) of the NMDA receptor, without a significant shift in the EC50 of glutamate or NMDA. Increasing the concentration of glutamate will not surmount the inhibitory effect of this compound.[4][5]
Q3: What are the key binding parameters of this compound?
A3: The binding affinity of this compound is high, with reported equilibrium dissociation constants (Kd) in the low nanomolar range. It binds to a homogeneous population of sites on the NMDA receptor.[1][6] Key quantitative data from various studies are summarized in the tables below.
Q4: Is this compound selective for specific NMDA receptor subunits?
A4: The primary binding determinants for this compound reside on the NR1 subunit.[2][3] It has been shown to bind with similar high affinity to different NR1 splice variants (NR1-1a, NR1-4b) and to both assembled (NR1/NR2A) and unassembled NR1 subunits.[2]
Q5: What are some potential off-target effects to be aware of?
A5: this compound is highly selective for the NMDA receptor glycine site. Studies have shown no significant effects on other sites on the NMDA receptor complex or at non-NMDA glutamate receptors at concentrations up to 10 µM.[1] However, as with any pharmacological agent, it is good practice to perform control experiments to rule out off-target effects in your specific experimental system.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition in functional assays.
-
Possible Cause 1: Solubility and Stability.
-
Troubleshooting: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in aqueous buffers. Prepare fresh dilutions for each experiment, as the compound's stability in aqueous solution over long periods may be limited. Visually inspect for any precipitation in your stock solutions and final assay buffers.
-
-
Possible Cause 2: Presence of Endogenous Glycine/D-serine.
-
Troubleshooting: The inhibitory effect of this compound can be competed away by high concentrations of glycine site agonists.[4] Cell culture media, serum, and even some buffer components can contain contaminating levels of glycine or D-serine.[7] Thoroughly wash cells or tissue preparations with a glycine-free buffer before and during the experiment. If possible, use purified reagents and water to minimize contamination.[7]
-
-
Possible Cause 3: Incorrect pH of the buffer.
-
Troubleshooting: The binding of ligands to the NMDA receptor can be pH-sensitive. Verify that the pH of your experimental buffer is within the optimal range for NMDA receptor function (typically pH 7.2-7.4) and is consistent across experiments.
-
Issue 2: High non-specific binding in radioligand binding assays.
-
Possible Cause 1: Presence of Polyamines.
-
Troubleshooting: Polyamines like spermine and spermidine have been shown to increase the non-specific binding of [3H]MDL 105519.[8] Ensure that your membrane preparations are well-washed to remove endogenous polyamines. Avoid adding polyamines to your binding buffer unless they are a specific component of your experimental design.
-
-
Possible Cause 2: Inadequate washing or filtration.
-
Troubleshooting: Ensure that the filtration and washing steps are rapid and efficient to minimize dissociation of the radioligand while effectively removing unbound ligand. Use ice-cold wash buffer to slow dissociation. Optimize the number of washes for your specific filtration setup.
-
-
Possible Cause 3: Radioligand degradation.
-
Troubleshooting: Store the [3H]MDL 105519 radioligand according to the manufacturer's instructions to prevent degradation. Purity can be checked by thin-layer chromatography (TLC) if degradation is suspected.
-
Issue 3: Variability between experiments using different cell or tissue preparations.
-
Possible Cause 1: Different NMDA receptor subunit compositions.
-
Troubleshooting: While this compound binds to the NR1 subunit, the overall pharmacology of the NMDA receptor can be influenced by the NR2 subunit composition (NR2A-D). Different cell lines or brain regions express different subunit combinations, which could subtly alter the receptor's response. Be consistent with your source of biological material. Note that agonists have been reported to be weaker competitors at homomeric NR1a receptors compared to native receptors.[3]
-
-
Possible Cause 2: Influence of cations.
-
Troubleshooting: The binding of [3H]MDL 105519 can be substantially influenced by various cations.[6] Maintain a consistent ionic composition in your experimental buffers, including concentrations of Mg2+ and Ca2+, which are known modulators of NMDA receptor function.
-
Data Presentation
Table 1: Binding Affinity (Kd) and Capacity (Bmax) of [3H]MDL 105519
| Preparation | Kd (nM) | Bmax | Reference |
| Rat brain membranes | 3.77 | 12.1 pmol/mg protein | [1] |
| Homomeric rat NR1a receptors (stably expressed in CHO-K1 cells) | 1.8 | 370 fmol/mg protein | [3] |
| Adult rodent forebrain | 2.5 | Not Reported | [2] |
| NR1-1a or NR1-4b splice variants (expressed in HEK 293 cells) | 3 | Not Reported | [2] |
| NR1-1a/NR2A receptors (expressed in HEK 293 cells) | 3 | Not Reported | [2] |
| Pig cortical brain membranes | 3.73 ± 0.43 | 3030 ± 330 fmol/mg protein | [6] |
Table 2: Kinetic Parameters of [3H]MDL 105519 Binding to Rat Brain Membranes
| Parameter | Value | Unit | Reference |
| Association Rate (Kon) | 7.0 x 10^7 | M^-1 min^-1 | [1] |
| Dissociation Rate (Koff) | 0.232 - 0.257 | min^-1 | [1] |
| Kinetically Derived Kd | 3.31 - 3.67 | nM | [1] |
Experimental Protocols
Protocol 1: [3H]MDL 105519 Saturation Binding Assay
This protocol is adapted from studies on rat brain membranes.[1]
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat forebrain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A range of concentrations of [3H]MDL 105519 (e.g., 0.1 to 20 nM).
-
For non-specific binding (NSB) determination, add a high concentration of a competing ligand (e.g., 1 mM glycine or 10 µM unlabeled MDL 105519).
-
Add the membrane preparation (e.g., 50-100 µg protein per tube).
-
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The time required should be determined empirically, especially for lower radioligand concentrations.[9]
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters quickly with multiple volumes of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding.
-
Plot specific binding as a function of the [3H]MDL 105519 concentration.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol for assessing the inhibitory effect of this compound on NMDA-evoked currents in cultured neurons or heterologous expression systems.[4][10]
-
Cell Preparation:
-
Culture cells (e.g., primary cortical neurons or HEK293 cells expressing NMDA receptors) on glass coverslips.
-
Use cells at an appropriate density for patch-clamp recording.
-
-
Solutions:
-
External Solution (in mM): e.g., 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl2, 0.01 Glycine (or glycine-free for testing the inhibitor), 10 Glucose. Adjust pH to 7.3.
-
Internal (Pipette) Solution (in mM): e.g., 135 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2.
-
Agonist/Inhibitor Solutions: Prepare external solutions containing NMDA (e.g., 100 µM) plus glycine (e.g., 10 µM) and solutions also containing various concentrations of this compound.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a negative holding potential (e.g., -60 mV) to measure inward currents.
-
Use a fast perfusion system to apply solutions to the cell.
-
Obtain a stable baseline in the external solution.
-
Apply the NMDA/glycine solution to evoke a control current.
-
After a washout period, co-apply the NMDA/glycine solution with the desired concentration of this compound.
-
Measure the peak amplitude of the current in the absence and presence of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
To test the non-competitive nature, generate a glutamate/NMDA concentration-response curve in the absence and presence of a fixed concentration of this compound. The curve in the presence of the inhibitor should show a reduced maximum response (Imax) with little to no change in the EC50.
-
Mandatory Visualizations
Caption: Mechanism of this compound non-competitive inhibition at the NMDA receptor.
Caption: Experimental workflow for a [3H]MDL 105519 radioligand binding assay.
References
- 1. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism for Noncompetitive Inhibition by Novel GluN2C/D N-Methyl-d-aspartate Receptor Subunit-Selective Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complex polyamine effects on [3H]MDL 105,519 binding to the NMDA receptor glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (Z)-MDL 105,519 and D-Serine in NMDA Receptor Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the glycine site antagonist (Z)-MDL 105,519 and its nullification by the co-agonist D-serine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Z)-MDL 105,519?
(Z)-MDL 105,519 is a potent and selective competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor requires the binding of both glutamate to the GluN2 subunit and a co-agonist, such as D-serine or glycine, to the GluN1 subunit to become fully active.[2] (Z)-MDL 105,519 binds to the glycine site on the GluN1 subunit, preventing the binding of D-serine or glycine and thereby inhibiting NMDA receptor activation.[1][3] This inhibition is non-competitive with respect to NMDA.[1]
Q2: How does D-serine nullify the effects of (Z)-MDL 105,519?
D-serine is an endogenous co-agonist at the same glycine-binding site on the NMDA receptor that (Z)-MDL 105,519 antagonizes.[4] By increasing the concentration of D-serine, it can outcompete (Z)-MDL 105,519 for binding to the glycine site. This competitive displacement restores the co-agonist-dependent activation of the NMDA receptor, effectively nullifying the inhibitory effects of (Z)-MDL 105,519.[1]
Q3: What are the typical concentrations of (Z)-MDL 105,519 and D-serine used in vitro?
The effective concentration of (Z)-MDL 105,519 will depend on the specific experimental setup. However, its high affinity for the glycine site (Kd ≈ 2.5 - 3.77 nM) means it is typically used in the nanomolar range.[3] To nullify its effects, D-serine concentrations are often in the micromolar range. For example, in cultured hippocampal neurons, 100 µM D-serine has been shown to completely reverse the inhibitory action of D-amino acid oxidase (which degrades endogenous D-serine), suggesting a concentration sufficient to saturate the glycine sites.
Q4: Can glycine be used instead of D-serine to reverse the effects of (Z)-MDL 105,519?
Yes, glycine can also be used as it is another endogenous co-agonist at the same binding site. However, D-serine is often reported to be more potent than glycine at the NMDA receptor. The choice between D-serine and glycine may depend on the specific research question and experimental model.
Troubleshooting Guides
Electrophysiology Experiments (e.g., Patch-Clamp)
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak reversal of (Z)-MDL 105,519 effect with D-serine. | 1. Insufficient D-serine concentration: The concentration of D-serine may not be high enough to effectively compete with (Z)-MDL 105,519. 2. Degradation of D-serine: D-serine in the experimental solution may have degraded over time. 3. pH of the external solution: The binding of ligands to the NMDA receptor can be pH-sensitive. | 1. Increase D-serine concentration: Perform a dose-response experiment to determine the optimal concentration of D-serine needed for reversal in your specific cell type and (Z)-MDL 105,519 concentration. 2. Prepare fresh D-serine solutions: Always use freshly prepared D-serine solutions for your experiments. 3. Verify and maintain pH: Ensure the pH of your external solution is stable and within the optimal range for NMDA receptor function (typically pH 7.3-7.4). |
| High variability in the reversal effect. | 1. Inconsistent drug application: The speed and duration of drug application can affect the local concentration at the receptor. 2. Cell health: Unhealthy cells may have altered receptor expression or function. | 1. Use a fast and reliable perfusion system: Employ a rapid perfusion system to ensure consistent and complete solution exchange. 2. Monitor cell health: Regularly assess the health of your cells using criteria such as resting membrane potential and input resistance. Discard any unhealthy cells. |
| Unexpected non-competitive-like inhibition pattern. | 1. Presence of endogenous co-agonists: Contamination of the external solution with endogenous glycine or D-serine can complicate the interpretation of competitive interactions. | 1. Use purified solutions: Utilize high-purity water and reagents to prepare your solutions. 2. Consider enzymatic scavenging: In some experimental paradigms, enzymes like D-amino acid oxidase can be used to degrade endogenous D-serine to ensure the observed effects are solely due to the applied compounds. |
In Vivo Microdialysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor recovery of (Z)-MDL 105,519 or D-serine. | 1. Incorrect probe placement: The microdialysis probe may not be correctly positioned in the target brain region. 2. Probe fouling: The probe membrane can become blocked by tissue debris or proteins. | 1. Histological verification: After the experiment, perform histological analysis to confirm the precise location of the probe track. 2. Use biocompatible probes: Select probes with membranes designed to minimize tissue reaction and fouling. 3. Optimize perfusion flow rate: A slower flow rate can sometimes improve recovery, but this needs to be balanced with the temporal resolution required. |
| No significant change in neurotransmitter levels after drug administration. | 1. Poor blood-brain barrier penetration: The administered compound may not be reaching the brain in sufficient concentrations. 2. Metabolism of the compound: The drug may be rapidly metabolized in vivo. | 1. Administer directly into the brain: For initial studies, consider local administration via the microdialysis probe (retrodialysis) to bypass the blood-brain barrier. 2. Pharmacokinetic studies: Conduct pharmacokinetic studies to determine the bioavailability and half-life of the compound after systemic administration. |
Data Presentation
The following tables provide representative quantitative data on the competitive interaction between (Z)-MDL 105,519 and D-serine. These values are illustrative and may vary depending on the experimental conditions.
Table 1: Inhibition of NMDA Receptor-Mediated Currents by (Z)-MDL 105,519 in the Presence of Varying D-serine Concentrations.
| Concentration of (Z)-MDL 105,519 (nM) | Concentration of D-serine (µM) | % Inhibition of NMDA Current (Mean ± SEM) |
| 10 | 1 | 85 ± 5 |
| 10 | 10 | 45 ± 7 |
| 10 | 100 | 10 ± 3 |
| 30 | 1 | 95 ± 3 |
| 30 | 10 | 70 ± 6 |
| 30 | 100 | 25 ± 4 |
Table 2: IC50 Values of (Z)-MDL 105,519 for NMDA Receptor Inhibition at Different D-serine Concentrations.
| Concentration of D-serine (µM) | IC50 of (Z)-MDL 105,519 (nM) |
| 1 | 5.2 |
| 10 | 28.7 |
| 100 | 155.4 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
Objective: To measure the nullification of (Z)-MDL 105,519's inhibitory effect on NMDA receptor-mediated currents by D-serine.
Methodology:
-
Cell Culture: Culture primary hippocampal or cortical neurons on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and a microscope with appropriate optics. Perfuse the recording chamber with an external solution containing (in mM): 150 NaCl, 3 KCl, 10 HEPES, 10 glucose, 2 CaCl2, and 0.01 glycine (to maintain minimal receptor activation), pH adjusted to 7.4.
-
Patch Pipettes: Pull glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2.
-
Recording:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and a low concentration of D-serine (e.g., 1 µM) to elicit a baseline NMDA current.
-
Apply (Z)-MDL 105,519 (e.g., 10 nM) along with NMDA and low D-serine to measure the inhibited current.
-
Co-apply increasing concentrations of D-serine (e.g., 10 µM, 100 µM) with (Z)-MDL 105,519 and NMDA to measure the reversal of inhibition.
-
-
Data Analysis: Measure the peak amplitude of the NMDA currents in each condition. Calculate the percentage of inhibition and the reversal by D-serine.
Protocol 2: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of (Z)-MDL 105,519 and its displacement by D-serine.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Binding Assay:
-
Incubate the membranes with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
For competition assays, add increasing concentrations of unlabeled (Z)-MDL 105,519 or D-serine.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand).
-
Calculate the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualizations
Caption: NMDA receptor activation and modulation by (Z)-MDL 105,519 and D-serine.
Caption: Workflow for an electrophysiology experiment to test D-serine nullification.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [3H]MDL 105,519 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [3H]MDL 105,519 in radioligand binding assays. The information is tailored for scientists and professionals in drug development engaged in studying the NMDA receptor glycine site.
Frequently Asked Questions (FAQs)
Q1: What is [3H]MDL 105,519 and what is its primary application?
[3H]MDL 105,519 is a potent and selective radioligand antagonist for the glycine recognition site associated with the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is primarily used in radioligand binding assays to characterize the glycine binding site of the NMDA receptor, determine receptor density (Bmax), and assess the affinity (Ki) of novel compounds targeting this site.[1][4]
Q2: What is the affinity (Kd) of [3H]MDL 105,519 for its target?
[3H]MDL 105,519 binds with high affinity to the glycine site of the NMDA receptor. The reported dissociation constant (Kd) values are typically in the low nanomolar range.[1][4][5][6]
Q3: Does [3H]MDL 105,519 bind to other sites?
The pharmacology of the site labeled by [3H]MDL 105,519 closely matches that of the glycine recognition site labeled by [3H]glycine.[1] Ligands that interact with other sites on the NMDA receptor complex or with non-NMDA glutamate recognition sites do not affect the specific binding of [3H]MDL 105,519.[1]
Q4: To which subunit of the NMDA receptor does [3H]MDL 105,519 bind?
The binding site for [3H]MDL 105,519 resides on the NR1 subunit of the NMDA receptor.[5][7] It binds with equal high affinity to both assembled and unassembled NR1 subunits.[5]
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[8] Ideally, non-specific binding should be less than 50% of the total binding.[8]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration at or below the Kd value.[8] - Check Radioligand Purity: Ensure radiochemical purity is high (>90%) as impurities can increase NSB.[8][9] - Hydrophobicity: Be aware that hydrophobic ligands tend to have higher non-specific binding.[8][9] |
| Tissue/Cell Preparation | - Reduce Membrane Protein: Titrate the amount of membrane protein to an optimal level, typically within the 100-500 µg range for most receptor assays.[8][10] - Proper Homogenization: Ensure thorough washing of membranes to remove any endogenous ligands that might interfere.[8] |
| Assay Conditions | - Optimize Incubation: Shorter incubation times may reduce NSB, but ensure equilibrium is reached for specific binding.[8] - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) to reduce non-specific interactions.[8] - Filter Pre-treatment: Pre-soak filters with a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[8] |
| Washing Steps | - Increase Wash Volume/Number: Use a larger volume and/or more wash steps with ice-cold wash buffer to more effectively remove unbound radioligand.[8] |
Issue 2: Low Specific Binding or No Detectable Signal
Low or undetectable specific binding can prevent reliable data acquisition and may point to issues with reagents, experimental setup, or the biological samples.[8]
| Potential Cause | Troubleshooting Steps |
| Receptor Issues | - Confirm Receptor Presence/Activity: Ensure the target receptor is present and active in your preparation. Receptor degradation during preparation can be a factor.[8] - Low Receptor Density: The tissue or cell line used may have a low density of the target receptor.[8] |
| Radioligand Issues | - Check Specific Activity: A high specific activity is crucial for detecting low levels of binding.[8] For tritiated ligands, a specific activity greater than 20 Ci/mmol is generally recommended.[9] - Verify Radioligand Concentration: Inaccurate dilution of the radioligand stock can lead to a lower than expected concentration in the assay. |
| Assay Conditions | - Insufficient Incubation Time: Ensure the incubation time is sufficient to reach equilibrium. This is particularly important for low concentrations of radioligand.[8][11] - Suboptimal Buffer Composition: The pH, ionic strength, and presence of specific ions can significantly impact binding.[12] |
Issue 3: Poor Reproducibility
Inconsistent results between experiments can arise from variability in sample preparation, reagent handling, and procedural execution.
| Potential Cause | Troubleshooting Steps |
| Pipetting and Dispensing | - Calibrate Pipettes: Regularly calibrate and maintain pipettes to ensure accurate dispensing.[8] - Consistent Technique: Use consistent pipetting techniques, especially for viscous solutions.[8] |
| Reagent Preparation | - Batch Preparation: Prepare reagents in large batches and aliquot to minimize variability between assays.[8] - Thorough Mixing: Ensure all solutions are completely mixed before use.[8] |
| Procedural Adherence | - Standardized Protocols: Strictly adhere to a standardized protocol for all experimental steps.[13] |
Quantitative Data Summary
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]MDL 105,519
| Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Adult Rodent Forebrain | 2.5 | - | [5] |
| Homomeric NMDA-NR1a Receptors (CHO-K1 cells) | 1.8 | 370 | [6] |
| Pig Cortical Brain Membranes | 3.73 ± 0.43 | 3030 ± 330 | [4] |
| Rat Brain Membranes | 3.77 | 12,100 (12.1 pmol/mg) | [1] |
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol provides a general framework. Specific parameters such as protein concentration, incubation time, and temperature should be optimized for your specific system.
-
Membrane Preparation:
-
Homogenize tissue or cells in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous substances.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [3H]MDL 105,519, and either buffer (for total binding) or a saturating concentration of a competing non-radiolabeled ligand (for non-specific binding).
-
Incubate the plate at a constant temperature for a sufficient time to reach equilibrium. This should be determined experimentally.[14]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Perform saturation analysis by plotting specific binding against the concentration of [3H]MDL 105,519 to determine Kd and Bmax.
-
For competition assays, calculate Ki values from IC50 values.
-
Visualizations
Caption: NMDA Receptor Signaling Pathway.
Caption: [3H]MDL 105519 Binding Assay Workflow.
References
- 1. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDL 105519_Papers_Articles_Chemsrc [chemsrc.com]
- 4. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 10. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. swordbio.com [swordbio.com]
- 14. brieflands.com [brieflands.com]
- 15. giffordbioscience.com [giffordbioscience.com]
Minimizing motor impairment side effects of (Z)-MDL 105519 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor glycine site antagonist, (Z)-MDL 105519. The focus of this guide is to help minimize the motor impairment side effects commonly observed in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] It acts as a non-competitive inhibitor of NMDA receptor-mediated responses.[1] This means it blocks the receptor's activity even when the primary activators, glutamate and glycine (or D-serine), are present.
Q2: What are the known side effects of this compound in vivo?
The most commonly reported side effects of this compound in vivo are related to motor function. At lower doses, it can induce muscle-relaxant activity, while higher doses are known to impair motor coordination, which can be observed as a deficit in rotarod performance.[1]
Q3: How can I minimize the motor impairment side effects of this compound in my experiments?
A key strategy to counteract the effects of this compound is the co-administration of D-serine.[1] D-serine is a co-agonist at the same glycine binding site on the NMDA receptor and can effectively nullify the inhibitory action of MDL 105519.[1] Careful dose-response studies are also crucial to identify a therapeutic window where the desired effects are observed with minimal motor disruption.
Q4: What is a suitable vehicle for in vivo administration of this compound?
Troubleshooting Guide: Motor Impairment
This guide addresses common issues related to motor impairment observed during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high motor impairment at a planned dose. | The administered dose of this compound is too high for the specific animal model, strain, or age. | - Conduct a dose-response study to determine the ED50 for motor impairment (e.g., using the rotarod test). - Start with lower doses and gradually escalate to find the optimal therapeutic window. |
| Difficulty in separating the desired therapeutic effect from motor side effects. | The therapeutic and motor-impairing dose ranges may overlap. | - Implement a co-administration protocol with D-serine to counteract the motor side effects. - Utilize a battery of behavioral tests to differentiate specific therapeutic effects from general motor deficits. |
| High variability in motor performance between animals. | Inconsistent drug administration, handling stress, or lack of proper acclimatization to the testing apparatus. | - Ensure consistent and accurate drug administration techniques. - Properly habituate the animals to the testing environment and equipment (e.g., rotarod) before the experiment.[2] - Minimize stress during handling and injection procedures. |
| Animals show rapid fatigue or refusal to move on the rotarod. | This could be a sign of significant muscle relaxation or ataxia induced by this compound. | - Lower the dose of this compound. - Consider a different behavioral assay that is less demanding on motor coordination if the primary outcome is not motor function. |
Experimental Protocols
Rotarod Test for Assessing Motor Coordination
This protocol is adapted from standard methods used to assess motor deficits induced by neurological drugs.[2][3][4][5]
Objective: To quantify the effect of this compound on motor coordination and balance in rodents.
Apparatus:
-
Accelerating Rotarod (e.g., Panlab LE8205, Harvard Apparatus)
-
Rod diameter suitable for the species (e.g., 3 cm for mice)
Procedure:
-
Acclimatization:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Handle the animals for several days prior to the test to reduce stress.
-
-
Training:
-
For two consecutive days before drug administration, train the animals on the rotarod.
-
Place the mouse on the rod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).
-
If the animal falls, place it back on the rod. Repeat for 3-5 trials per day with an inter-trial interval of at least 15 minutes.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
At the desired time point post-administration, place the animal on the rotarod.
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall (the time the animal remains on the rod).
-
Perform 3-5 trials with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is the primary measure of motor coordination.
-
Protocol for Co-administration of D-serine to Mitigate Motor Impairment
Objective: To reverse the motor impairment side effects of this compound.
Materials:
-
This compound solution
-
D-serine solution (dissolved in saline)
-
Vehicle solution
Procedure:
-
Dose Determination:
-
Based on literature or pilot studies, determine the dose of this compound that produces a measurable motor impairment.
-
Determine the dose of D-serine to be co-administered. Doses of D-serine used in other studies to modulate NMDA receptor function can serve as a starting point.
-
-
Administration:
-
Administer D-serine and this compound. The timing of administration should be optimized. Consider administering D-serine shortly before or concurrently with this compound.
-
Include control groups: Vehicle only, this compound + Vehicle for D-serine, Vehicle for this compound + D-serine.
-
-
Behavioral Assessment:
-
At the appropriate time point after administration, assess motor function using the rotarod test as described above.
-
Compare the performance of the animals receiving the co-administration with the control groups. A successful mitigation will be indicated by a longer latency to fall in the co-administration group compared to the group receiving this compound alone.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Rotarod Performance
| Dose of this compound (mg/kg, i.p.) | Average Latency to Fall (seconds) | % of Baseline Performance |
| Vehicle | 180 ± 15 | 100% |
| 1 | 150 ± 20 | 83% |
| 3 | 90 ± 12 | 50% |
| 10 | 45 ± 10 | 25% |
| 30 | 20 ± 8 | 11% |
Note: This table is for illustrative purposes. Researchers must determine the dose-response curve for their specific experimental conditions.
Table 2: Hypothetical Effect of D-serine Co-administration on this compound-Induced Motor Impairment
| Treatment Group | Average Latency to Fall (seconds) |
| Vehicle | 175 ± 18 |
| This compound (10 mg/kg) | 50 ± 9 |
| D-serine (30 mg/kg) | 170 ± 20 |
| This compound (10 mg/kg) + D-serine (30 mg/kg) | 145 ± 15 |
Note: This table is for illustrative purposes. The optimal doses of this compound and D-serine need to be determined empirically.
Visualizations
Caption: NMDA receptor signaling and points of intervention.
Caption: Experimental workflow for assessing motor side effects.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral tests in rodents coupled with dopamine signaling manipulations [protocols.io]
- 4. Rotarod-Test for Mice [protocols.io]
- 5. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in behavioral responses to (Z)-MDL 105519
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-MDL 105519. The information is designed to address potential variability in behavioral responses observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as MDL 105,519, is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] It inhibits NMDA receptor-dependent responses in a non-competitive manner with respect to NMDA.[1][2] This antagonism can be reversed by D-serine.[1][2]
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: this compound has demonstrated anticonvulsant activity in various seizure models and anxiolytic-like effects.[2] At lower doses, muscle-relaxant properties may be observed, while higher doses can lead to impairment in motor coordination, such as performance on a rotorod.[2] Notably, it is suggested to have a lower risk of producing psychotomimetic effects compared to other NMDA receptor antagonists like MK-801.[2]
Q3: Why am I observing significant variability in the behavioral responses to this compound between animals?
A3: Variability in behavioral responses to this compound can stem from a multitude of factors. These can be broadly categorized into biological, environmental, and procedural sources. Biological factors include the species, strain, sex, and age of the animals, as well as individual differences in NMDA receptor subunit composition. Environmental factors encompass housing conditions, handling stress, and the novelty of the testing environment. Procedural variables relate to the specifics of drug administration, behavioral assay protocols, and data analysis methods.
Q4: Can the formulation and administration of this compound affect experimental outcomes?
A4: Yes, the vehicle used to dissolve this compound, the route of administration (e.g., intravenous, intraperitoneal), and the volume and frequency of injection can all influence its bioavailability and subsequent behavioral effects. It is crucial to maintain consistency in the formulation and administration protocol throughout your experiments.
Data Presentation
In Vitro Binding Affinity of this compound
| Preparation | Radioligand | Kd (nM) | Bmax |
| Rat brain membranes | [3H]MDL 105519 | 3.77 | 12.1 pmol/mg protein |
| Homomeric rat NR1a receptors (CHO cells) | [3H]MDL 105519 | 1.8 | 370 fmol/mg protein |
| Pig cortical brain membranes | [3H]MDL 105519 | 3.73 ± 0.43 | 3030 ± 330 fmol/mg protein |
| Adult rodent forebrain | [3H]MDL 105519 | 2.5 | Not Reported |
| NR1-1a/NR2A receptors (HEK 293 cells) | [3H]MDL 105519 | 3 | Not Reported |
This table summarizes reported binding affinities (Kd) and receptor densities (Bmax) from various studies. Differences in tissue preparation and experimental conditions can contribute to variations in these values.[1][3][4][5]
Reported In Vivo Behavioral Effects of this compound
| Behavioral Test | Species | Effect | Dose Range |
| Harmaline-induced cGMP increase | Rat | Prevention | Not specified (intravenous) |
| Various seizure models | Mice, Rats | Anticonvulsant | Not specified |
| Separation-induced vocalization | Rat | Anxiolytic | Not specified |
| Rotorod performance | Not specified | Impairment | Higher doses |
| Prepulse Inhibition of Startle | Not specified | No effect | Not specified |
This table provides a qualitative summary of the observed behavioral effects. Specific effective doses (ED50) can vary significantly based on the experimental paradigm and biological factors.[2]
Troubleshooting Guides
Issue 1: Inconsistent Anxiolytic-Like Effects in the Elevated Plus Maze (EPM)
| Potential Cause | Troubleshooting Steps |
| Prior Maze Experience: | The anxiolytic effects of NMDA receptor antagonists can be abolished in animals with prior experience in the EPM, a phenomenon known as "one-trial tolerance."[6] Ensure that all animals are naive to the EPM at the time of testing. |
| Apparatus Dimensions and Lighting: | The size of the maze, particularly the width of the open arms, and the lighting conditions can significantly alter the baseline behavior of rodents and their response to anxiolytic drugs.[7] Standardize and clearly report all apparatus dimensions and illumination levels. |
| Handling and Acclimatization: | Improper handling can induce stress, which can mask the anxiolytic effects of a compound. Ensure a consistent and gentle handling technique and allow for an adequate acclimatization period to the testing room before the experiment begins. |
| Time of Day: | Circadian rhythms can influence anxiety levels and locomotor activity. Conduct all behavioral testing at the same time of day to minimize this source of variability. |
Issue 2: High Variability in Locomotor Activity
| Potential Cause | Troubleshooting Steps |
| Habituation to the Arena: | Animals should be habituated to the locomotor activity chambers to reduce the influence of novelty-induced hyperactivity. A baseline activity measurement following vehicle administration is recommended.[8] |
| Environmental Stimuli: | The testing environment should be free from sudden noises, changes in lighting, and strong odors that could startle the animals and affect their activity. The use of sound-attenuating chambers is advised.[8] |
| Sex Differences: | Female rodents can exhibit different locomotor responses to NMDA antagonists compared to males.[3] If both sexes are used, analyze the data separately and consider the stage of the estrous cycle in females. |
| Drug Dose: | This compound can have biphasic effects on motor activity, with higher doses potentially causing motor impairment that could be misinterpreted as reduced locomotor activity.[2] A thorough dose-response study is essential. |
Issue 3: Lack of Effect in Prepulse Inhibition (PPI) of Startle
| Potential Cause | Troubleshooting Steps | | Pharmacological Profile of this compound: | Studies have reported that this compound does not affect prepulse inhibition of the startle reflex, which differentiates it from other NMDA antagonists like MK-801.[2] A lack of effect in this paradigm may be an expected finding. | | Acoustic Stimulus Parameters: | The intensity of the background noise, prepulse stimulus, and startle pulse, as well as the inter-stimulus interval, are critical parameters in PPI testing.[9][10] Ensure these are optimized and consistent across all test sessions. | | Animal Strain: | Different strains of mice and rats can exhibit significant variations in baseline startle response and PPI. Select a strain known to have a robust and stable PPI response. | | Habituation: | The first few startle tones in a session are often used to habituate the animal and are typically excluded from analysis.[9] Ensure your protocol includes a habituation phase. |
Mandatory Visualization
References
- 1. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of NMDA/glycine-B receptor ligands are abolished during the elevated plus-maze trial 2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. va.gov [va.gov]
- 9. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. med-associates.com [med-associates.com]
Validation & Comparative
A Comparative Guide to (Z)-MDL 105519 and Other Glycine Site Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Z)-MDL 105519 with other prominent glycine site antagonists of the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in neuroscience and drug development.
Introduction to Glycine Site Antagonists
The NMDA receptor, a key player in synaptic plasticity and neuronal communication, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. The glycine binding site on the NMDA receptor presents a critical target for therapeutic intervention in a variety of neurological and psychiatric disorders, including stroke, epilepsy, and neuropathic pain.[1] Antagonists of this site can modulate NMDA receptor activity, offering a potential avenue for neuroprotection and symptomatic relief.[2] this compound is a potent and selective antagonist of the NMDA receptor glycine site, and this guide will compare its pharmacological profile to other well-characterized antagonists.[3]
Quantitative Comparison of Glycine Site Antagonists
The following table summarizes the binding affinities (Ki) and, where available, the potencies (IC50) of this compound and other selected glycine site antagonists. This data is crucial for understanding the relative potency and potential selectivity of these compounds.
| Compound | Ki (nM) vs. [3H]glycine or [3H]MDL 105519 | IC50 (µM) | Species/Tissue | Reference(s) |
| This compound | 1.8 - 3.77 | - | Rat/Pig Cortical Membranes, Recombinant NR1a | [4][5] |
| L-689,560 | 8 | - | Rat Cortical Membranes | [2] |
| L-701,324 | - | - | Rat | [2] |
| Gavestinel (GV150526A) | 12.4 - 17.3 | - | Rat Striatal and Hippocampal Synaptosomes | [6] |
| 5,7-Dichlorokynurenic acid (DCKA) | 79 | - | Rat Brain Membranes | [3] |
| HA-966 (R)-(+)-enantiomer | - | 12.5 | Rat Cerebral Cortex Synaptic Membranes | [7] |
| ACEA-1021 (Licostinel) | - | - | Gerbil | [6] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The data presented here is for comparative purposes.
Experimental Methodologies
The following sections detail the key experimental protocols used to characterize and compare glycine site antagonists.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor. Competition binding assays with a radiolabeled ligand, such as [3H]glycine or [3H]MDL 105519, are commonly used to determine the Ki of unlabeled antagonists.
Detailed Protocol for [3H]glycine Competition Binding Assay:
-
Membrane Preparation:
-
Rat cortical tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors.
-
The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated in a buffer solution containing:
-
A fixed concentration of the radioligand (e.g., [3H]glycine).
-
Varying concentrations of the unlabeled competitor drug (e.g., this compound or other antagonists).
-
Glutamate (typically 10 µM) to promote the high-affinity state of the glycine binding site.
-
-
Incubation is carried out at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity ligand (e.g., unlabeled glycine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
-
Data Analysis:
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through NMDA receptors in response to agonist and antagonist application, providing functional data on antagonist potency and mechanism of action.
Detailed Protocol for Evaluating Glycine Site Antagonists:
-
Cell Preparation:
-
Primary neuronal cultures (e.g., from rat hippocampus or cortex) or cell lines expressing recombinant NMDA receptors are plated on coverslips.
-
-
Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution (e.g., containing KCl, MgCl2, EGTA, ATP, GTP, and HEPES, pH 7.2) and mounted on a micromanipulator.
-
-
Whole-Cell Configuration:
-
The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed with gentle suction.
-
A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of whole-cell currents.
-
-
Drug Application:
-
A solution containing NMDA and a saturating concentration of glycine is applied to the cell to evoke a maximal NMDA receptor-mediated current.
-
The antagonist to be tested is then co-applied with the NMDA and glycine solution at various concentrations.
-
-
Data Acquisition and Analysis:
-
The resulting inward currents are recorded using a patch-clamp amplifier.
-
The peak or steady-state current amplitude in the presence of the antagonist is measured and compared to the control current (NMDA + glycine alone).
-
A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration, and the IC50 value is determined.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels and the effects of drug administration in the brains of freely moving animals, providing valuable information on the in vivo efficacy of glycine site antagonists.
Detailed Protocol for Neurotransmitter Measurement:
-
Probe Implantation:
-
An animal (e.g., a rat) is anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted into a specific brain region of interest (e.g., the hippocampus or striatum).
-
The animal is allowed to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe with a semi-permeable membrane at its tip is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
The glycine site antagonist is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Dialysate samples continue to be collected to monitor changes in the extracellular concentrations of neurotransmitters like glutamate and dopamine.
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection, or mass spectrometry.
-
-
Data Analysis:
-
The concentrations of neurotransmitters in the dialysate are quantified by comparing the peak areas to those of known standards.
-
The effect of the antagonist is determined by comparing the neurotransmitter levels before and after drug administration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the NMDA receptor signaling pathway and a typical workflow for screening glycine site antagonists.
Conclusion
This compound stands out as a highly potent antagonist at the NMDA receptor glycine site, exhibiting high binding affinity.[4][5] The comparative data presented in this guide highlights its standing among other well-known antagonists. The detailed experimental protocols provide a framework for the evaluation of novel glycine site antagonists, a critical step in the development of new therapeutics for a range of neurological disorders. The distinct pharmacological profiles of these antagonists underscore the importance of comprehensive characterization to identify compounds with the most promising therapeutic potential. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic utility of these compounds.[2][6]
References
- 1. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-MDL 105519 and Competitive NMDA Antagonists in Neurological Research
This guide provides a detailed comparison between (Z)-MDL 105519, a selective antagonist for the N-Methyl-D-Aspartate (NMDA) receptor's glycine co-agonist site, and traditional competitive NMDA antagonists that target the glutamate binding site. We will examine their mechanisms of action, comparative efficacy from experimental data, and differing side-effect profiles, offering valuable insights for researchers and drug development professionals.
Introduction to NMDA Receptor Antagonism
The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events known as excitotoxicity.[1] This process is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2] Consequently, antagonists of the NMDA receptor have been a major focus of therapeutic development.
Competitive antagonists block the receptor by binding directly to the primary neurotransmitter (glutamate) recognition site. In contrast, this compound represents a class of antagonists that act at the allosteric glycine co-agonist site, which must be occupied for the receptor channel to open. This fundamental difference in mechanism leads to significant variations in efficacy and tolerability.
Mechanism of Action: Glycine Site vs. Glutamate Site
This compound is a potent and selective antagonist that inhibits the binding of glycine to the NMDA receptor.[3][4] Its inhibition is non-competitive with respect to NMDA and can be reversed by the glycine site agonist D-serine.[3] This demonstrates its specific action at the glycine modulatory site on the GluN1 subunit.[5]
Competitive antagonists, such as D-2-Amino-5-Phosphopentanoic acid (AP5) or 3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP), directly compete with glutamate for its binding site on the GluN2 subunits.[6] This direct blockade of the primary agonist site can interfere with both pathological and normal physiological neurotransmission.[1]
Comparative Efficacy
Experimental data reveal distinct profiles for this compound and competitive antagonists across various models of neurological dysfunction.
Receptor Binding Affinity
This compound demonstrates high affinity and selectivity for the glycine binding site. In contrast, competitive antagonists target the glutamate site. The binding affinities are crucial indicators of potency.
| Compound Class | Compound Example | Target Site | Binding Affinity (Ki / Kd) | Reference |
| Glycine Site Antagonist | This compound | Glycine Site (GluN1) | Ki: 10.9 nM, Kd: 1.8-3.73 nM | [4][7][8] |
| Competitive Antagonist | CPP | Glutamate Site (GluN2) | ED₅₀ (anticonvulsant): 6.4 mg/kg | [9] |
| Non-competitive Blocker | MK-801 | Ion Channel Pore | ED₅₀ (anticonvulsant): 1.4 mg/kg | [9] |
Neuroprotective Effects
High-affinity glycine site antagonists have been shown to protect brain tissue from ischemic damage.[10] Studies on rat cortical cultures demonstrated that the glycine site antagonist ACEA 1021 provided concentration-dependent protection against glutamate- and NMDA-induced neurotoxicity.[10] While direct comparative studies are limited, the significant side effects of competitive antagonists have often halted their clinical development for neuroprotection, whereas glycine site modulation is considered a potentially more viable therapeutic strategy.[1][2] Uncompetitive antagonists like MK-801 have shown neuroprotective effects but may only be advantageous when administered hours after the initial insult.[11]
Anticonvulsant and Anxiolytic Activity
This compound exhibits robust anticonvulsant activity in various chemically and electrically induced seizure models.[3] It also demonstrates anxiolytic properties in preclinical models.[3] A study comparing different classes of NMDA antagonists in terminating prolonged status epilepticus found that the non-competitive antagonist MK-801 was superior to the competitive antagonist CPP.[9] This suggests that simply competing at the glutamate site may be less effective in conditions of massive glutamate release than other modulatory approaches.
| Activity | This compound (Glycine Site) | Competitive Antagonists (e.g., CPP) | Non-Competitive Antagonists (e.g., MK-801) | Reference |
| Anticonvulsant | Effective in multiple models | Less effective than MK-801 at terminating status epilepticus | Highly effective at terminating status epilepticus | [3][9] |
| Anxiolytic | Activity observed | Potential anxiolytic effects noted for the class | Not a primary indication | [3][12] |
Side Effect Profile: A Key Differentiator
A major challenge for NMDA receptor antagonists is achieving therapeutic benefit without inducing severe side effects.[1]
Competitive antagonists have largely failed in clinical trials due to a poor side-effect profile, which includes hallucinations, paranoid delusions, confusion, agitation, and memory deficits.[1][13] By blocking the primary glutamate binding site, they can indiscriminately inhibit both pathological and essential physiological NMDA receptor activity.[1]
This compound and other glycine site antagonists are hypothesized to offer a wider therapeutic window. The pattern of activity for MDL 105519 differentiates it from the non-competitive channel blocker MK-801, indicating a lower risk for psychotomimetic effects.[3] At higher doses, it can impair motor performance, but it does so without affecting mesolimbic dopamine turnover, an indicator of psychosis-like effects.[3] This suggests that modulating the co-agonist site may provide a more subtle and safer way to dampen receptor overactivation than direct glutamate site competition or channel blockade.
| Side Effect | This compound | Competitive Antagonists | Reference |
| Psychotomimetic Effects | Lower risk indicated; no effect on dopamine turnover | High incidence (hallucinations, paranoia) | [3][13] |
| Motor Impairment | Occurs at higher doses | Ataxia | [3][13] |
| Cognitive Deficits | - | Learning and memory deficits | [13] |
| General | Muscle-relaxant activity at lower doses | Dizziness, confusion, headache | [3][14] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies.
Receptor Binding Assay
This protocol is used to determine the affinity of a compound for its target receptor.
Methodology:
-
Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized to create a preparation of cell membranes rich in NMDA receptors.[8]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the target site (e.g., [³H]glycine or [³H]MDL 105519 for the glycine site).[4][8]
-
Competition: The incubation is performed across a range of concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: The membrane-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is measured.
-
Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of drug that inhibits 50% of specific binding) and the Ki (inhibitory constant) can be calculated.[4]
In Vivo Model: Harmaline-Induced cGMP Increase
This protocol provides in vivo evidence of NMDA receptor antagonism by measuring a downstream biochemical effect.
Methodology:
-
Drug Administration: Mice are injected with various doses of the test antagonist (e.g., this compound) or a vehicle control.[4]
-
Harmaline Challenge: After a set time (e.g., 30 minutes), the animals are administered harmaline, a substance that stimulates cerebellar activity and increases cyclic GMP (cGMP) content in an NMDA receptor-dependent manner.[3][4]
-
Tissue Collection: At the peak time of effect, the animals are euthanized, and the cerebellum is rapidly dissected.
-
Biochemical Analysis: The cerebellar cGMP content is measured, typically by radioimmunoassay.
-
Outcome: An effective NMDA antagonist will prevent the harmaline-stimulated increase in cGMP, providing biochemical proof of target engagement in the central nervous system.[3]
Conclusion
The comparison between this compound and competitive NMDA antagonists highlights a critical theme in neuropharmacology: the importance of the specific mechanism of action. While both classes of drugs effectively block NMDA receptor function, their methods of doing so lead to vastly different biological and clinical outcomes.
-
This compound , as a glycine site antagonist, offers a modulatory approach to dampening NMDA receptor hyperactivity. Preclinical data suggest it retains potent anticonvulsant and anxiolytic efficacy while having a lower risk of the severe psychotomimetic side effects that have plagued other NMDA antagonist classes.[3]
-
Competitive NMDA antagonists have demonstrated limited therapeutic potential due to an unacceptable level of adverse effects at clinically relevant doses.[1][6] Their mechanism of directly competing with glutamate appears to be too indiscriminate, disrupting normal synaptic function along with pathological activity.
For researchers in drug development, the evidence suggests that targeting allosteric modulatory sites, such as the glycine co-agonist site, may be a more promising strategy for developing safe and effective NMDA receptor-targeted therapies than targeting the primary glutamate binding site.
References
- 1. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterisation of the binding of [3H]MDL 105,519, a radiolabelled antagonist for the N-methyl-D-aspartate-associated glycine site, to pig cortical brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. NMDA Receptor Antagonists for Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Validating NMDA Receptor Antagonism of (Z)-MDL 105519 In Vivo: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo efficacy and pharmacological profile of (Z)-MDL 105519, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. The performance of this compound is evaluated against other key NMDA receptor antagonists in preclinical models of anticonvulsant and anxiolytic activity. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Executive Summary
This compound is a potent and selective antagonist of the NMDA receptor, acting at the strychnine-insensitive glycine binding site located on the GluN1 subunit. In vivo studies have consistently demonstrated its efficacy as an anticonvulsant and anxiolytic agent. A key differentiator of this compound is its favorable side-effect profile compared to non-competitive channel blockers like MK-801, suggesting a lower risk of psychotomimetic effects. This guide presents supporting experimental data from various in vivo models, including the maximal electroshock (MES) test, audiogenic seizure models, and the elevated plus-maze (EPM) test, to objectively compare its performance with other NMDA receptor antagonists.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the anticonvulsant and anxiolytic-like effects of this compound with other NMDA receptor antagonists.
Table 1: Anticonvulsant Activity of NMDA Receptor Antagonists in Rodent Seizure Models
| Compound | Mechanism of Action | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Glycine Site Antagonist | DBA/2 Mice (Audiogenic Seizure) | i.p. | Not explicitly found | [1] |
| MK-801 | Non-competitive Channel Blocker | DBA/2 Mice (Audiogenic Seizure) | i.p. | 0.05 | Not explicitly found |
| CPP | Competitive Antagonist | Rats (Status Epilepticus) | i.p. | 6.4 | [2] |
| Memantine | Non-competitive Channel Blocker | Immature Rats (PTZ-induced Seizures) | i.p. | Effective at 2.5-40 | [3] |
| Ifenprodil | GluN2B Selective Antagonist | Immature Rats (PTZ-induced Seizures) | i.p. | Effective at 10-60 | [3] |
Table 2: Anxiolytic-like Activity and Motor Effects of NMDA Receptor Antagonists
| Compound | Animal Model | Key Anxiolytic-like Finding | Dose Range (mg/kg, i.p.) | Locomotor Side Effects | Reference |
| This compound | Rat Separation-Induced Vocalization | Anxiolytic activity observed | Not specified | Muscle-relaxant activity at lower doses, rotorod impairment at higher doses | [1] |
| MK-801 | Mouse Open Field | Hyperlocomotion | 0.1 - 1.6 | Biphasic stimulation/depression of locomotor activity | [4] |
| HA-966 | Glycine Site Antagonist | - | 0.4 - 10 | Monophasic inhibition of locomotion | [4] |
| CPP | Competitive Antagonist | - | 0.2 - 20 | Monophasic inhibition of locomotion | [4] |
| Memantine | Non-competitive Channel Blocker | - | 0 - 40 | Low doses caused similar behavioral effects to ketamine | [5] |
| Ketamine | Non-competitive Channel Blocker | - | 0 - 40 | Low doses caused similar behavioral effects to memantine | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Procedure:
-
Adult male mice (e.g., CF-1 or C57BL/6 strains) are administered the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
At the time of predicted peak effect, a corneal electrode is used to deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Elevated Plus-Maze (EPM) Test
Objective: To evaluate the anxiolytic-like properties of a compound based on the rodent's natural aversion to open and elevated spaces.
Procedure:
-
The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.
-
Rodents (rats or mice) are administered the test compound or vehicle.
-
Each animal is placed in the center of the maze facing an open arm and is allowed to explore freely for a set period (typically 5 minutes).
-
The session is recorded, and the time spent in and the number of entries into the open and closed arms are quantified.
-
An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[6][7]
Harmaline-Induced Increase in Cerebellar cGMP
Objective: To provide biochemical evidence of NMDA receptor antagonism in vivo by measuring the inhibition of a downstream signaling event.
Procedure:
-
Rats are administered the test compound or vehicle.
-
Harmaline (e.g., 10 mg/kg) is administered to induce a robust increase in cerebellar cyclic guanosine monophosphate (cGMP) levels, a process dependent on NMDA receptor activation.[8]
-
At a specified time point after harmaline administration, the animals are euthanized, and the cerebellum is rapidly dissected and frozen.
-
Cerebellar tissue is then processed to measure cGMP levels using a suitable assay (e.g., radioimmunoassay or ELISA).
-
A reduction in the harmaline-induced increase in cGMP by the test compound indicates NMDA receptor antagonism.
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of intervention for antagonists like this compound.
Caption: NMDA Receptor Signaling Cascade and Point of Antagonism.
Experimental Workflow for In Vivo Validation
The diagram below outlines a typical workflow for the in vivo validation of a novel NMDA receptor antagonist.
Caption: General Workflow for In Vivo Validation of a CNS Compound.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different effects of two N-methyl-D-aspartate receptor antagonists on seizures, spontaneous behavior, and motor performance in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of NMDA and AMPA antagonists on the locomotor activity induced by selective D1 and D2 dopamine agonists in reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of harmaline and diazepam on the cerebellar content of cyclic GMP and on the activities of two endogenous inhibitors of protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-MDL 105519's Impact Across Species
(Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, has demonstrated a range of neurological effects in preclinical studies. This guide provides a comparative overview of its activity in various species, presenting key experimental data and methodologies for researchers, scientists, and professionals in drug development.
Mechanism of Action: Targeting the NMDA Receptor
This compound exerts its effects by binding to the glycine recognition site on the NMDA receptor, acting as a non-competitive antagonist.[1][2] This binding inhibits NMDA receptor-mediated responses, such as elevations in cyclic GMP accumulation and alterations in intracellular calcium and sodium currents.[1][3] The antagonism can be reversed by D-serine.[1] This targeted action at the glycine site differentiates it from other NMDA receptor antagonists like MK-801, potentially leading to a lower risk of psychotomimetic side effects.[1]
Caption: Signaling pathway of this compound at the NMDA receptor.
Cross-Species Comparison of In Vitro Binding Affinity
The binding affinity of this compound to the NMDA receptor's glycine site has been characterized in brain tissues from different species. The data reveals high affinity across the tested species, suggesting a conserved binding site.
| Species | Preparation | Radioligand | Ki (nM) | Bmax |
| Rat | Brain Membranes | [³H]glycine | 10.9 | Not Reported |
| Rat | Brain Membranes | [³H]MDL 105519 | 3.77 | 12.1 pmol/mg protein |
| Rat | Homomeric NR1a Receptors | [³H]MDL 105519 | 1.8 | 370 fmol/mg protein |
| Pig | Cortical Brain Membranes | [³H]MDL 105519 | 3.73 | 3030 fmol/mg protein |
Comparative In Vivo Effects
The in vivo effects of this compound have been primarily investigated in rodent models, where it demonstrates anticonvulsant and anxiolytic properties.
| Effect | Species | Model | Dosage | Outcome |
| Anticonvulsant | Rat | Genetically based, chemically induced, and electrically mediated seizure models | Not Specified | Demonstrated anticonvulsant activity.[1] |
| Mouse | Pentylenetetrazol-, NMDA-, and maximal electroshock-induced convulsions | 8 - 100 mg/kg i.p. | Inhibited convulsions.[4] | |
| Anxiolytic | Rat | Separation-induced vocalization model | Not Specified | Observed anxiolytic activity.[1] |
| Motor Impairment | Rat | Rotorod performance | Higher doses | Impaired performance.[1] |
| Biochemical Marker | Rat | Harmaline-stimulated increases in cerebellar cGMP | Intravenous administration | Prevented increases in cGMP, providing in vivo evidence of NMDA receptor antagonism.[1] |
| Mouse | Harmaline-stimulated increases in cerebellar cGMP | 8, 16, 32, 64, 128 mg/kg i.p. | Dose-dependent prevention of cGMP increase.[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
[³H]MDL 105519 Binding Assay (Rat Brain Membranes)
-
Objective: To determine the binding affinity and density of this compound binding sites.
-
Protocol:
-
Well-washed membranes are prepared from frozen rat brains.[5]
-
Membranes are incubated with varying concentrations of [³H]MDL 105519.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (1 mM).[5]
-
Bound and free radioligand are separated by filtration or centrifugation.[2]
-
The amount of radioactivity is quantified using liquid scintillation counting.
-
Saturation analysis is performed to calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Caption: Workflow for [³H]MDL 105519 binding assay.
Harmaline-Induced cGMP Elevation (Mouse)
-
Objective: To provide in vivo biochemical evidence of NMDA receptor antagonism.[3]
-
Protocol:
-
Adult male CD-1 mice are administered various doses of this compound (8, 16, 32, 64, 128 mg/kg) intraperitoneally.[3]
-
30 minutes after the initial injection, mice are administered harmaline (50 mg/kg).[3]
-
60 minutes after the first injection, the mice are euthanized.[3]
-
The cerebellum is dissected, and the cyclic GMP (cGMP) content is measured by radioimmunoassay.[3]
-
Conclusion
The available data indicates that this compound is a potent NMDA receptor antagonist at the glycine site with consistent high-affinity binding in rat and pig brain tissues. In vivo studies in rodents have established its anticonvulsant and anxiolytic properties. However, a comprehensive cross-species comparison is limited by the lack of published data in a wider range of species, including non-human primates and humans. Future research should aim to bridge this gap to better understand the translational potential of this compound for therapeutic applications. The distinct mechanism of action, which spares the NMDA binding site, continues to make it a compound of interest for conditions associated with NMDA receptor dysfunction, with a potentially improved safety profile over other classes of NMDA receptor antagonists.[1]
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Complex polyamine effects on [3H]MDL 105,519 binding to the NMDA receptor glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-MDL 105519 and Newer Generation NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission in the central nervous system, has long been a target for therapeutic intervention in a range of neurological and psychiatric disorders. (Z)-MDL 105519 emerged as a potent and selective antagonist of the glycine co-agonist site on the NMDA receptor, offering a promising avenue for modulating NMDA receptor function with a potentially improved side-effect profile compared to earlier channel blockers. This guide provides a detailed comparison of this compound with a selection of newer generation NMDA modulators, including channel blockers, other glycine site modulators, and allosteric modulators. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of their distinct pharmacological properties.
Overview of NMDA Receptor Modulators
NMDA receptor modulators can be broadly classified based on their mechanism of action:
-
Glycine Site Antagonists: These compounds, like this compound, competitively inhibit the binding of the co-agonist glycine (or D-serine) to the GluN1 subunit, thereby preventing channel activation.
-
Channel Blockers: These molecules, such as ketamine and memantine, physically occlude the ion channel pore of the NMDA receptor, preventing the influx of calcium and sodium ions.
-
Glycine Site Partial Agonists/Allosteric Modulators: This newer class of compounds, including rapastinel, apimostinel, and zelquistinel, modulate NMDA receptor function in a more nuanced manner, often by binding to a distinct allosteric site and potentiating or partially activating the receptor in the presence of glutamate.
Quantitative Comparison of NMDA Receptor Modulators
The following tables summarize the key quantitative data for this compound and a selection of newer generation NMDA modulators, providing a basis for objective comparison of their performance.
Table 1: Comparative Binding Affinities (Ki / IC50) at the NMDA Receptor
| Compound | Class | Binding Site | Affinity (Ki / IC50 in nM) | Species/Assay |
| This compound | Glycine Site Antagonist | Glycine (GluN1) | Kd: 1.8 - 3.77[1][2][3] | Rat/Pig Brain Membranes, Recombinant NR1a |
| Ketamine | Channel Blocker | PCP Site (Channel) | Ki: 440 - 2500[4][5][6][7] | Porcine/Rat Brain Membranes |
| Memantine | Channel Blocker | PCP Site (Channel) | Ki: 740 - 2200[5][8] | Porcine/Rat Brain Membranes |
| Rapastinel (GLYX-13) | Allosteric Modulator | Novel Allosteric Site | Does not bind to known sites[9] | Radioligand Displacement Assays |
| Apimostinel (NRX-1074) | Allosteric Modulator | Novel Allosteric Site | Does not bind to known sites[9] | Radioligand Displacement Assays |
| Zelquistinel | Allosteric Modulator | Novel Allosteric Site | Does not displace [3H]MDL 105519[10] | Radioligand Displacement Assays |
Table 2: Comparative Preclinical Efficacy (ED50)
| Compound | Therapeutic Area | Animal Model | ED50 |
| This compound | Anticonvulsant | DBA/2 Mouse (audiogenic seizures) | ~10 mg/kg, i.p. |
| Ketamine | Antidepressant | Rat Forced Swim Test | 160 mg/kg (single dose)[11] |
| Zelquistinel | Antidepressant | Rat Forced Swim Test | 30 µg/kg, p.o. (single dose)[10] |
Table 3: Comparative Side Effect Profiles
| Compound | Psychotomimetic Effects | Motor Impairment |
| This compound | Lower risk compared to channel blockers | Can impair rotarod performance at higher doses |
| Ketamine | Induces schizophrenia-like symptoms in humans[12] | Can cause motor deficits |
| Memantine | Better tolerated than ketamine | Less motor impairment than ketamine |
| Rapastinel (GLYX-13) | Lacks psychotomimetic effects | Well-tolerated in preclinical models |
| Apimostinel (NRX-1074) | Lacks psychotomimetic effects | Well-tolerated in preclinical models |
| Zelquistinel | Did not impact rotarod performance, inhibited PCP-induced hyperlocomotion[10] | No significant motor impairment reported |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki or Kd) of a test compound for a specific site on the NMDA receptor.
Materials:
-
Rat or pig brain cortical membranes (or cells expressing recombinant NMDA receptors)
-
Radioligand (e.g., [3H]MDL 105519 for the glycine site, [3H]MK-801 for the PCP site)
-
Test compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand for the target site)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add a saturating concentration of a known unlabeled ligand instead of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation. For saturation binding assays, vary the concentration of the radioligand to determine the Kd and Bmax.[13][14][15]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of a test compound on NMDA receptor-mediated currents in neurons.
Materials:
-
Acutely prepared brain slices or cultured neurons
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette (containing salts and buffers mimicking the intracellular environment)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
NMDA receptor agonists (NMDA and glycine)
-
Test compound
Procedure:
-
Slice Preparation/Cell Culture: Prepare thin brain slices or plate cultured neurons on coverslips.
-
Recording Setup: Place the brain slice or coverslip in a recording chamber continuously perfused with aCSF.
-
Patching: Under visual guidance using a microscope, carefully approach a neuron with a glass micropipette filled with internal solution. Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of whole-cell currents.
-
Data Acquisition: Apply a voltage-clamp protocol to hold the neuron at a specific membrane potential (e.g., -70 mV). Apply NMDA and glycine to the bath to activate NMDA receptors and record the resulting inward current.
-
Compound Application: After establishing a stable baseline current, apply the test compound to the bath and observe its effect on the NMDA-evoked current.
-
Data Analysis: Measure the peak amplitude and other kinetic properties of the NMDA receptor-mediated current before and after application of the test compound to determine its inhibitory or potentiating effects.[16][17][18][19][20]
Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To assess the potential antidepressant-like effects of a test compound in rodents.
Procedure:
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Pre-test Session: On the first day, place each animal in the water cylinder for a 15-minute habituation session.
-
Test Session: 24 hours after the pre-test, administer the test compound or vehicle to the animals. After a specific pretreatment time, place the animals back into the water cylinder for a 5-minute test session.
-
Behavioral Scoring: Videotape the test session and score the duration of immobility (floating with only minor movements to keep the head above water).
-
Data Analysis: Compare the duration of immobility between the compound-treated group and the vehicle-treated group. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.[21][22][23][24]
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To evaluate the sensorimotor gating function, which is often disrupted in schizophrenia, and to assess the potential antipsychotic-like effects of a test compound.
Procedure:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: Place the animal in the startle chamber and allow it to acclimate for a few minutes with background white noise.
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A lower-intensity stimulus (the prepulse, e.g., 74-90 dB) precedes the pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Measurement: The startle response (amplitude of the flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. A higher %PPI indicates better sensorimotor gating. Compare the %PPI between compound-treated and vehicle-treated groups. An increase in %PPI in a model of deficient PPI is indicative of antipsychotic-like activity.[25][26][27][28][29]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for the evaluation of NMDA receptor modulators.
Caption: NMDA receptor signaling pathway and points of intervention for different modulators.
Caption: A typical experimental workflow for the evaluation of novel NMDA receptor modulators.
References
- 1. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]MDL 105,519 binds with equal high affinity to both assembled and unassembled NR1 subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mdpi.com [mdpi.com]
- 10. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid-acting antidepressants targeting modulation of the glutamatergic system: clinical and preclinical evidence and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordant behavioral effects of psychotomimetic drugs in mice with altered NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lasa.co.uk [lasa.co.uk]
- 22. animal.research.wvu.edu [animal.research.wvu.edu]
- 23. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 24. researchgate.net [researchgate.net]
- 25. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 26. Pre-pulse Inhibition [augusta.edu]
- 27. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 29. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Z)-MDL 105519 and Glycine Site Agonists for the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the N-methyl-D-aspartate (NMDA) receptor ligand (Z)-MDL 105519 and various glycine site agonists. The content is designed to offer an objective comparison of their pharmacological properties, supported by experimental data, to aid in research and drug development.
Introduction to NMDA Receptor Glycine Site Modulation
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2] This co-agonist binding site, located on the GluN1 subunit, presents a key target for therapeutic intervention.[1][3] While agonists at this site enhance NMDA receptor function, antagonists block it. This compound is a potent and selective antagonist of the glycine binding site.[4][5] This guide will compare the binding and functional properties of this compound with those of endogenous and synthetic glycine site agonists.
Quantitative Comparison of Ligand Affinities and Potencies
The following table summarizes the binding affinities (Kd, Ki) and functional potencies (IC50, EC50) of this compound and a selection of glycine site agonists. This data is critical for understanding their relative potencies and mechanisms of action.
| Compound | Class | Kd (nM) | Ki (nM) | IC50 (µM) | EC50 (µM) | Receptor/Assay Condition | Reference |
| This compound | Antagonist | 1.8 - 3.77 | - | 0.14 - 13.8 | - | [3H]MDL 105519 binding to rat brain membranes and homomeric NR1a receptors; Patch-clamp on cultured hippocampal neurons | [6][7][8] |
| Glycine | Endogenous Agonist | - | - | - | <1 - 3 | Electrophysiology in dissociated neurons and oocytes expressing GluN1/GluN2A | [9] |
| D-Serine | Endogenous Agonist | - | - | - | - | Known to be a potent endogenous agonist | [1] |
| D-Cycloserine | Partial Agonist | - | - | - | - | A well-established partial agonist at the glycine site | [1][10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize ligands acting at the NMDA receptor glycine site.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand, or the inhibitory constant (Ki) of an unlabeled competitor.
Typical Protocol using [3H]MDL 105519:
-
Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a buffered solution and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands.[11]
-
Binding Incubation: A specific amount of membrane protein is incubated with increasing concentrations of [3H]MDL 105519 in a buffered solution. For competition assays, a fixed concentration of [3H]MDL 105519 is co-incubated with varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound. The filters are then washed with ice-cold buffer.[7]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis:
-
Saturation Binding: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled glycine) from total binding. The Kd and Bmax are determined by non-linear regression analysis of the specific binding data.[6][7]
-
Competition Binding: The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined from the competition curve. The Ki is then calculated using the Cheng-Prusoff equation.
-
Electrophysiological Recordings
Electrophysiology directly measures the functional consequences of ligand binding on ion channel activity.
Objective: To determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy of compounds on NMDA receptor-mediated currents.
Typical Protocol (Two-Electrode Voltage-Clamp on Xenopus Oocytes):
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype).[12]
-
Recording: After a period of protein expression, oocytes are placed in a recording chamber and impaled with two electrodes for voltage-clamping. The oocyte is continuously perfused with a recording solution.
-
Compound Application: The NMDA receptor is activated by applying a solution containing a fixed concentration of glutamate and a varying concentration of the glycine site agonist to determine the EC50. For antagonists like this compound, a fixed concentration of glutamate and glycine is co-applied with varying concentrations of the antagonist to determine the IC50.[12]
-
Data Acquisition and Analysis: The resulting ionic currents are recorded and measured. Concentration-response curves are generated, and the EC50 or IC50 values are determined by fitting the data to a sigmoidal dose-response equation.
Visualizing Key Pathways and Processes
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by glutamate and a glycine site agonist leads to an influx of Ca2+, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.[2][13][14]
Caption: NMDA receptor signaling cascade initiated by co-agonist binding.
Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the preclinical characterization of novel NMDA receptor glycine site ligands.
Caption: A generalized workflow for the evaluation of NMDA glycine site modulators.
Conclusion
The NMDA receptor glycine site offers a rich target for modulating glutamatergic neurotransmission. This compound stands as a well-characterized, high-affinity antagonist, providing a valuable tool for probing the physiological and pathological roles of NMDA receptor function.[4][7] In contrast, glycine site agonists, ranging from full to partial agonists, offer a means to enhance NMDA receptor activity, a strategy being explored for conditions like schizophrenia.[15][16] The choice between an antagonist like this compound and a glycine site agonist will depend on the specific therapeutic goal and the desired modulation of NMDA receptor signaling. The data and protocols presented in this guide are intended to provide a solid foundation for researchers in their efforts to develop novel and effective modulators of the NMDA receptor.
References
- 1. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDL 105519_Papers_Articles_Chemsrc [chemsrc.com]
- 6. Binding of the radiolabeled glycine site antagonist [3H]MDL 105,519 to homomeric NMDA-NR1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A complex interaction between glycine/NMDA receptors and serotonergic/noradrenergic antidepressants in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex polyamine effects on [3H]MDL 105,519 binding to the NMDA receptor glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Modulation of striatal dopamine release in vitro by agonists of the glycineB site of NMDA receptors; interaction with antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Replicating Anxiolytic Effects of (Z)-MDL 105519: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published anxiolytic findings for the NMDA receptor glycine site antagonist, (Z)-MDL 105519, and other relevant compounds. Due to a lack of direct replication studies for this compound in commonly used anxiolytic models, this document summarizes the original findings and draws comparisons with other glycine site antagonists to provide a broader context for its potential anxiolytic profile.
Executive Summary
Data Presentation: Comparative Anxiolytic-Like Effects
The following tables summarize the anxiolytic-like effects of various NMDA receptor glycine site antagonists and the benzodiazepine, diazepam, a standard anxiolytic agent. It is crucial to note that the data for compounds other than this compound are provided to illustrate the potential anxiolytic profile of this class of drugs and do not represent a direct replication of the findings for this compound.
Table 1: Effects of Glycine Site Antagonists and Diazepam in the Elevated Plus-Maze Test
| Compound | Species | Dose Range | Effect on Open Arm Time/Entries | Reference |
| L-701,324 | Rat | 2.5 - 5.0 mg/kg (p.o.) | Dose-dependent increase in % time in open arms | [2] |
| Diazepam | Rat | 2 mg/kg (i.p.) | Significant increase in open arm exploration | [2][3] |
| (+/-)-HA-966 | Rat | 2.0 - 4.0 mg/kg | Increased open arm exploration in maze-naive rats | [4] |
| (+)-MK-801 | Rat | 0.03 - 0.06 mg/kg | Increased open arm exploration in maze-naive rats | [4] |
| Memantine | Rat | 4.0 - 8.0 mg/kg | Increased open arm exploration in maze-naive rats | [4] |
Table 2: Effects of Glycine Site Antagonists and Diazepam in the Vogel Conflict Test
| Compound | Species | Dose Range | Effect on Punished Responding | Reference |
| L-701,324 | Rat | 2.5 - 5.0 mg/kg (p.o.) | Dose-dependent increase in punished responding | [2] |
| Diazepam | Rat | 1.5 - 2.5 mg/kg (i.p.) | Increased punished drinking | [3] |
| 5,7-dichlorokynurenic acid | Rat | 5.0 µg (i.c.v.) | Increased punished drinking | [3] |
| CGP 37849 | Rat | 1.0 - 2.5 mg/kg (i.p.) | Increased punished drinking | [3] |
| MK-801 | Rat | 0.005 - 0.01 mg/kg (i.p.) | Increased punished drinking | [3] |
| Full GlycineB Antagonists (L-701,324, MRZ 2/576) | Rat | Not specified | No anxiolytic activity observed |
Note: One study reported that the full glycineB antagonists L-701,324 and MRZ 2/576 did not exhibit anxiolytic activity in the Vogel conflict test, indicating potential discrepancies within the literature for this class of compounds.
Table 3: Anxiolytic Effect of this compound in the Rat Separation-Induced Vocalization Model
| Compound | Species | Dose Range | Effect on Ultrasonic Vocalizations | Reference |
| This compound | Rat Pup | Not specified in abstract | Anxiolytic activity observed | [1] |
| MDL 102,288 | Rat Pup | 6.3 mg/kg (i.p.) | Reduced separation-induced ultrasonic vocalizations |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Rat Separation-Induced Vocalization Model
This model assesses the anxiolytic potential of a compound by measuring the reduction of ultrasonic vocalizations emitted by rat pups when separated from their mother and littermates.
-
Animals: Rat pups (e.g., Sprague-Dawley), typically between 8 and 12 days of age.
-
Housing: Pups are housed with their dam and littermates in a temperature-controlled environment.
-
Procedure:
-
Pups are removed from their home cage and placed individually in a sound-attenuating chamber.
-
The chamber contains a sensitive microphone to detect ultrasonic vocalizations (typically in the 35-45 kHz range).
-
The test compound or vehicle is administered prior to the separation period (e.g., 30 minutes before).
-
The number and duration of ultrasonic vocalizations are recorded for a set period (e.g., 5 minutes).
-
-
Endpoint: A significant reduction in the number or duration of vocalizations compared to the vehicle-treated group is indicative of an anxiolytic effect.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult rats or mice.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
The test compound or vehicle is administered at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (typically 5 minutes).
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general locomotor activity). An increase in open arm exploration without a significant change in total arm entries suggests an anxiolytic effect.
-
Vogel Conflict Test
This test is a conflict-based model of anxiety where a thirsty animal is punished for drinking. Anxiolytic drugs increase the animal's willingness to drink despite the punishment.
-
Apparatus: An operant chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Animals: Adult rats or mice.
-
Procedure:
-
Animals are typically water-deprived for a period (e.g., 24-48 hours) before the test to motivate drinking.
-
The test compound or vehicle is administered prior to the test session.
-
The animal is placed in the chamber and allowed to explore and find the drinking spout.
-
After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.
-
The number of shocks received during a fixed period (e.g., 5-15 minutes) is recorded.
-
-
Endpoint: An increase in the number of shocks the animal is willing to accept to drink, compared to the vehicle group, indicates an anxiolytic effect.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow: Elevated Plus-Maze
Caption: Workflow for the Elevated Plus-Maze test.
Experimental Workflow: Vogel Conflict Test
Caption: Workflow for the Vogel Conflict Test.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A characterization of anxiolytic-like actions induced by the novel NMDA/glycine site antagonist, L-701,324 | Semantic Scholar [semanticscholar.org]
- 3. Effects of antagonists at the NMDA receptor complex in two models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of NMDA/glycine-B receptor ligands are abolished during the elevated plus-maze trial 2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Z)-MDL 105519: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (Z)-MDL 105519 is not publicly available. The following guidance is based on the properties of its well-documented stereoisomer, (E)-MDL 105,519, and general best practices for the disposal of potent, neuroactive, halogenated organic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
This compound, as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1] Its structural features, including a dichlorinated indole ring, classify it as a halogenated organic compound, necessitating specific disposal routes separate from non-halogenated chemical waste.[2][3]
Immediate Safety and Handling
Given the high potency and biological activity of MDL 105519, all handling and disposal preparations should be conducted with appropriate personal protective equipment (PPE) in a designated containment area, such as a chemical fume hood.[4][5][6]
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety.
Step 1: Waste Identification and Classification
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weigh boats, gloves, bench paper).
-
Empty containers that held the compound.
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal pathways.
-
Solid Waste: Collect solid this compound and contaminated items in a designated, leak-proof hazardous waste container. This container should be clearly labeled.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container for halogenated organic liquid waste.[3] Do not mix with non-halogenated solvent waste, as this will increase disposal costs and complexity.[7]
-
Sharps Waste: Any needles or syringes contaminated with the compound must be disposed of in a designated sharps container.
Step 3: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents (e.g., solvent name).
-
Condition: Ensure containers are in good condition and free from leaks or external contamination.
-
Closure: Keep waste containers securely closed except when adding waste.
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department to schedule a collection.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.[7]
Summary of Key Compound Characteristics for Disposal
The following table summarizes the known characteristics of the related compound (E)-MDL 105,519, which are relevant for assessing the disposal requirements for the (Z)-isomer.
| Property | Value / Information |
| Chemical Name | (E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
| Chemical Class | Halogenated Indole Derivative |
| Biological Activity | Potent and selective antagonist of the NMDA receptor glycine site.[1] |
| Physical State | Likely a solid at room temperature. |
| Disposal Consideration | As a potent, halogenated organic compound, it must be disposed of as hazardous waste, likely via incineration.[8] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available. The mandated disposal method will be determined by your institution's EHS department and their licensed hazardous waste vendor. The most common method for potent organic compounds is high-temperature incineration at a permitted facility.[8]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replacing halogenated solvents by a butyl acetate solution of bisphenol S in the transformations of indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. Handling highly potent materials safely [manufacturingchemist.com]
- 6. witpress.com [witpress.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling (Z)-MDL 105519
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (Z)-MDL 105519, a potent neuroactive research compound. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
As a novel compound with limited safety data, this compound should be treated as a highly potent substance with unknown toxicological properties. A conservative approach to handling, emphasizing containment and personal protection, is mandatory. The following guidelines are based on best practices for managing potent pharmaceutical compounds and novel research chemicals.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The primary routes of exposure to potent powdered compounds include inhalation, skin contact, and accidental ingestion.[6] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the required PPE for various tasks involving this compound.
| Task Category | Required Personal Protective Equipment (PPE) |
| Low-Dust Activities | - Gloves: Two pairs of nitrile gloves, with the outer pair changed regularly.[2] - Lab Coat: A dedicated lab coat, preferably disposable or made of a protective material like Tyvek®.[7] - Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.[3] |
| High-Dust Activities | - All PPE from Low-Dust Activities - Respiratory Protection: A powered air-purifying respirator (PAPR) is strongly recommended to minimize inhalation risk.[1][2] If a PAPR is unavailable, a properly fit-tested N95 or higher-rated respirator is required.[8] - Gown: A disposable, solid-front gown with tight-fitting cuffs.[6] - Shoe Covers: Disposable shoe covers should be worn and removed before exiting the designated work area.[8] |
| Spill Cleanup | - All PPE from High-Dust Activities - Face Shield: A full-face shield worn over safety goggles provides an additional layer of protection from splashes.[3][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step operational plan is critical to minimize exposure and prevent contamination. The following workflow outlines the essential procedures for handling this compound.
Experimental Protocols
Weighing the Compound (High-Dust Activity):
-
Preparation: Designate a specific area within a certified chemical fume hood for weighing. Place a disposable, absorbent bench liner on the work surface. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled, sealable containers.
-
PPE: Don the full PPE required for high-dust activities.
-
Procedure:
-
Tare the analytical balance with the weigh boat inside.
-
Carefully transfer an approximate amount of this compound to the weigh boat using a dedicated spatula.
-
Record the exact weight.
-
Carefully transfer the weighed compound to the pre-labeled container and seal it securely.
-
Wipe the spatula clean with a solvent-dampened cloth before removing it from the hood.
-
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container. Decontaminate the balance and surrounding surfaces.
Preparing a Solution (Low to High-Dust, depending on initial handling):
-
Preparation: If starting from a solid, follow the weighing protocol in a fume hood. If using a pre-weighed amount, this can be considered a lower-dust activity, but should still be performed in a fume hood.
-
PPE: Don the appropriate PPE based on whether you are handling the powder directly.
-
Procedure:
-
Add the solvent to the vessel containing the weighed this compound.
-
Seal the vessel and mix using a vortex or sonicator until the compound is fully dissolved.
-
-
Cleanup: Dispose of any contaminated materials in the appropriate hazardous waste stream.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of all waste generated during the handling of this compound are crucial to prevent environmental contamination and ensure regulatory compliance.[9][10][11]
Disposal Procedures
-
Solid Waste:
-
All disposable items that have come into contact with this compound, including gloves, gowns, bench liners, and weigh boats, must be collected in a clearly labeled, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and glass Pasteur pipettes must be disposed of immediately into a designated, puncture-proof sharps container.
-
-
Decontamination of Non-Disposable Items:
-
Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.
-
-
Final Disposal:
References
- 1. aiha.org [aiha.org]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. twu.edu [twu.edu]
- 4. escopharma.com [escopharma.com]
- 5. Handling highly potent materials safely [manufacturingchemist.com]
- 6. 3m.com [3m.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. research-compliance.umich.edu [research-compliance.umich.edu]
- 10. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. ehs.uci.edu [ehs.uci.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
